2H-1,2,5-Oxadiazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14271-57-9 |
|---|---|
Molecular Formula |
C3H4N2O |
Molecular Weight |
84.08 g/mol |
IUPAC Name |
2H-1,2,5-oxadiazine |
InChI |
InChI=1S/C3H4N2O/c1-2-5-6-3-4-1/h1-3,5H |
InChI Key |
DGTQLIRLDYOSQF-UHFFFAOYSA-N |
SMILES |
C1=CN=CON1 |
Canonical SMILES |
C1=CN=CON1 |
Synonyms |
2H-1,2,5-Oxadiazine |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis and Discovery of 2H-1,2,5-Oxadiazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, discovery, and biological evaluation of the 2H-1,2,5-oxadiazine heterocyclic scaffold. This document consolidates available scientific information, presenting key synthetic methodologies, biological activities, and characterization data. The content is intended to serve as a foundational resource for researchers interested in exploring this class of compounds for potential therapeutic applications.
Introduction
The 1,2,5-oxadiazine ring system is a six-membered heterocycle containing one oxygen and two nitrogen atoms. Derivatives of this scaffold have been investigated for their potential biological activities, including cytotoxic and antiviral effects.[1] This guide focuses on the synthesis and biological evaluation of substituted 2H-1,2,5-oxadiazines, providing a summary of the current state of research in this area.
Synthesis of this compound Derivatives
Two primary synthetic routes for the preparation of this compound derivatives have been reported in the literature. The first involves the cyclization of hydroxamic acids derived from N-(1-benzotriazolylcarbonyl)-amino acids, yielding this compound-3,6(4H,5H)-diones.[1] The second approach utilizes the cyclization of hydrazones derived from 9H-carbazole with acetic anhydride.[2]
Synthesis of this compound-3,6(4H,5H)-diones
A synthetic pathway to 2-substituted or 2,4-disubstituted this compound-3,6(4H,5H)-diones has been described, starting from N-(1-benzotriazolylcarbonyl)-amino acids.[1] This multi-step synthesis is outlined in the workflow diagram below.
Caption: Synthetic workflow for this compound-3,6(4H,5H)-diones.
General Procedure for the Synthesis of 2-Substituted or 2,4-disubstituted this compound-3,6(4H,5H)-dione derivatives (4)
-
Synthesis of Hydroxamic Acids (3): N-(1-benzotriazolylcarbonyl)-amino acids (1) are reacted with hydroxylamine to yield the corresponding hydroxamic acids (3).
-
Cyclization: The hydroxamic acids (3) undergo cyclization to form the 2-substituted or 2,4-disubstituted this compound-3,6(4H,5H)-dione derivatives (4).[1]
Note: Specific reaction conditions, such as solvents, temperatures, and catalysts, are not detailed in the available literature and would require experimental optimization.
Synthesis of 1,2,5-Oxadiazine Derivatives from 9H-Carbazole
A series of 1,2,5-oxadiazine derivatives have been synthesized starting from 9H-carbazole.[2] The general synthetic scheme involves the formation of hydrazones followed by cyclization with acetic anhydride.
General Procedure for the Synthesis of 1,2,5-Oxadiazine compounds (6a-e) and (7a-d)
-
Synthesis of Hydrazones (4a-e) and (5a-d): 1-(9H-carbazol-9-yl)-2-hydrazinylethanone is condensed with various substituted aromatic aldehydes or acetophenones in absolute ethanol with a few drops of glacial acetic acid. The mixture is refluxed for approximately 4 hours. The resulting solid hydrazones are isolated after evaporation of the solvent.[2]
-
Cyclization: The synthesized hydrazones (0.001 moles) are dissolved in acetic anhydride (15 ml) and refluxed at 100 °C for 4 hours. The reaction mixture is then poured onto crushed ice with stirring. The resulting precipitate of the 1,2,5-oxadiazine compounds is isolated by filtration, washed with water, and dried.[2]
Biological Activity of this compound Derivatives
Substituted this compound derivatives have been evaluated for their in vitro cytotoxic and antiviral activities.[1]
Cytotoxic and Cytostatic Activity
The cytotoxic and cytostatic activities of newly synthesized this compound-3,6(4H,5H)-dione derivatives were assessed using the MTT assay on HeLa (human cervix adenocarcinoma) and GMK (green monkey kidney) cell lines.[1]
| Compound | Cell Line | Observed Activity |
| 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione (4a) | HeLa, GMK | Statistically significant inhibition of cell growth |
| 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione (4c) | HeLa, GMK | Statistically significant inhibition of cell growth |
Note: Specific IC50 values were not provided in the source literature.
Antiviral Activity
The antiviral activity of these compounds was tested against two human DNA viruses (Adenovirus 7 and Herpesvirus 1) and two human RNA viruses (Coxsackievirus B5 and Echovirus 7).[1]
| Virus Strain | Observed Activity |
| Adenovirus 7 | Minor antiviral effect observed |
| Herpesvirus 1 | Minor antiviral effect observed |
| Coxsackievirus B5 | Minor antiviral effect observed |
| Echovirus 7 | Minor antiviral effect observed |
Note: Specific EC50 values were not provided in the source literature.
Mechanism of Action: Insights from a Structurally Related Oxadiazine
While the specific signaling pathways affected by this compound derivatives in mammalian cells have not been elucidated, the mechanism of action for the commercially significant oxadiazine insecticide, Indoxacarb, has been studied. It is important to note that this mechanism is in insects and may not be representative of the activity of other this compound derivatives in a therapeutic context for humans.
Indoxacarb functions as a pro-insecticide. It is ingested by the insect and then bioactivated by metabolic enzymes into its active form. The active metabolite acts as a potent voltage-gated sodium channel blocker in the insect's nerve cells. This disruption of nerve function leads to paralysis and ultimately, the death of the insect.
Caption: Proposed mechanism of action for the oxadiazine insecticide, Indoxacarb.
Characterization of this compound Derivatives
The structures of the synthesized this compound derivatives have been confirmed using a suite of analytical techniques, including:
-
Elemental Analysis [1]
Detailed spectral data for specific derivatives can be found in the cited literature.
Conclusion and Future Directions
The this compound scaffold represents an area of interest for the discovery of new bioactive molecules. The synthetic routes outlined in this guide provide a foundation for the creation of novel derivatives. Preliminary biological screening has indicated that certain substituted this compound-3,6(4H,5H)-diones possess cytotoxic properties.
Future research should focus on several key areas:
-
Optimization of Synthetic Protocols: Detailed optimization of reaction conditions to improve yields and facilitate the synthesis of a wider range of derivatives.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesis and biological evaluation of a larger library of compounds to establish clear structure-activity relationships.
-
Elucidation of Mechanism of Action: In-depth studies to determine the specific molecular targets and signaling pathways affected by these compounds in mammalian cells to understand their cytotoxic effects.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds.
A more thorough understanding of these aspects will be crucial for the potential development of this compound derivatives as therapeutic agents.
References
The 2H-1,2,5-Oxadiazine Ring System: A Technical Guide to its Fundamental Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2H-1,2,5-Oxadiazine ring system is a six-membered heterocycle containing one oxygen and two nitrogen atoms. While oxadiazine isomers, in general, have garnered attention in medicinal chemistry for their diverse biological activities, the this compound core remains a less explored scaffold. This technical guide provides a comprehensive overview of the fundamental properties of this ring system, with a focus on the synthesis and characterization of its known derivatives, particularly the this compound-3,6(4H,5H)-diones. Due to a scarcity of literature on the parent, unsubstituted this compound, this document primarily details the properties of its synthesized analogues.
Synthesis of the this compound Ring System
A key synthetic approach to the this compound ring system involves a multi-step process commencing with N-protected amino acids. The general workflow is depicted below.
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted or 2,4-Disubstituted this compound-3,6(4H,5H)-diones:
This protocol is based on the synthetic strategy reported for a series of this compound-3,6(4H,5H)-dione derivatives.
Step 1: Synthesis of N-(1-benzotriazolylcarbonyl)-amino acids.
-
To a solution of an N-protected amino acid in an appropriate solvent (e.g., tetrahydrofuran), an activating agent such as 1,1'-carbonyldibenzotriazole is added.
-
The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography.
-
The product, an N-(1-benzotriazolylcarbonyl)-amino acid, is then isolated and purified using standard techniques like crystallization or column chromatography.
Step 2: Formation of the corresponding hydroxamic acids.
-
The N-(1-benzotriazolylcarbonyl)-amino acid is dissolved in a suitable solvent (e.g., dichloromethane).
-
To this solution, hydroxylamine hydrochloride and a base (e.g., triethylamine) are added.
-
The mixture is stirred at room temperature. The progress of the reaction is monitored until the starting material is consumed.
-
The resulting hydroxamic acid is worked up by extraction and purified.
Step 3: Cyclization to form this compound-3,6(4H,5H)-diones.
-
The purified hydroxamic acid is dissolved in a solvent like acetone.
-
A solution of a base, such as 10% aqueous sodium carbonate, is added to the reaction mixture.
-
The mixture is stirred, and the cyclization reaction proceeds to form the desired this compound-3,6(4H,5H)-dione.
-
The product is then isolated by extraction and purified by recrystallization or chromatography.
Physicochemical Properties
Computed Properties of the Parent this compound Ring
Due to the lack of experimental data for the unsubstituted this compound, the following data is based on computational predictions.
| Property | Value |
| Molecular Formula | C₃H₄N₂O |
| Molecular Weight | 84.08 g/mol |
| IUPAC Name | This compound |
| CAS Number | 14271-57-9 |
| Canonical SMILES | C1=CN=CON1 |
Spectroscopic Data of this compound Derivatives
The following tables summarize the available spectroscopic data for synthesized derivatives of the this compound-3,6(4H,5H)-dione ring system.
Infrared (IR) Spectroscopy
| Compound | Key IR Absorption Bands (cm⁻¹) |
| 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | 1750-1700 (C=O stretching), 1600-1580 (C=N stretching) |
| 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | 1760-1710 (C=O stretching), 1610-1590 (C=N stretching) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Proton Chemical Shifts (δ, ppm) |
| 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | 7.20-7.60 (m, 5H, Ar-H), 4.50 (s, 2H, CH₂) |
| 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | 7.10-7.70 (m, 10H, Ar-H), 5.10 (s, 2H, N-CH₂-Ar), 4.80 (t, 1H, CH), 3.20 (d, 2H, CH₂) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Carbon Chemical Shifts (δ, ppm) |
| 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | 165.0 (C=O), 155.0 (C=N), 120.0-135.0 (Ar-C), 50.0 (CH₂) |
| 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | 168.0, 164.0 (C=O), 158.0 (C=N), 125.0-140.0 (Ar-C), 60.0 (CH), 55.0 (N-CH₂-Ar), 40.0 (CH₂) |
Chemical Reactivity
Detailed studies on the chemical reactivity of the this compound ring system are limited in the currently available literature. General knowledge of heterocyclic chemistry suggests that the ring may be susceptible to nucleophilic and electrophilic attack at various positions, and the presence of the N-O bond could make it prone to ring-opening reactions under certain conditions. However, specific experimental data on these reactions for this particular ring system is not well-documented.
Biological Activity
Some derivatives of the this compound ring system have been investigated for their biological activity. For instance, certain 2-phenyl- and 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione derivatives have been reported to exhibit cytostatic and cytotoxic activities against HeLa and GMK cell lines. Minor antiviral effects have also been observed. These preliminary findings suggest that the this compound scaffold may serve as a starting point for the development of new therapeutic agents.
Logical Relationships in Synthesis
The synthesis of this compound-3,6(4H,5H)-diones is a sequential process where the successful formation of each intermediate is critical for the subsequent step. The logical flow is outlined in the diagram below.
Conclusion
The this compound ring system represents an area of heterocyclic chemistry with potential for further exploration, particularly in the context of medicinal chemistry. While data on the parent ring is sparse, the synthesis and preliminary biological evaluation of its dione derivatives provide a foundation for future research. This guide summarizes the current state of knowledge, highlighting the established synthetic routes and characterizing data for known derivatives. Further investigation into the fundamental properties, reactivity, and biological potential of this underexplored heterocyclic scaffold is warranted to unlock its full potential in drug discovery and development.
Spectroscopic Characterization of the 2H-1,2,5-Oxadiazine Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2H-1,2,5-oxadiazine scaffold is a six-membered heterocyclic ring system containing one oxygen and two nitrogen atoms. This core structure is of growing interest in medicinal chemistry and materials science due to the diverse biological activities and unique electronic properties exhibited by its derivatives. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the this compound core, with a focus on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Spectroscopic Data Summary
The following tables summarize key spectroscopic data for various substituted this compound derivatives, providing a reference for the characterization of this heterocyclic system.
Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | Not specified | Not specified in search results | - |
| 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | Not specified | Not specified in search results | - |
| Carbazole-derived 1,2,5-oxadiazine (6a) | Not specified | 5.4 (s, 1H), 2.04 (s, 3H), 7.33-8.36 (m, 9H) | CH, CH₃, Ar-H |
Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | Not specified | Not specified in search results | - |
| 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | Not specified | Not specified in search results | - |
| Carbazole-derived 1,2,5-oxadiazine (6a) | Not specified | 23.4, 92.5, 119-130, 164.7, 168.59 | CH₃, CH, Ar-C, C=N-N, N-C=O |
Table 3: IR Spectroscopic Data for this compound Derivatives
| Compound | Sample Phase | Wavenumber (cm⁻¹) | Assignment |
| Hydrazone precursors to carbazole-derived 1,2,5-oxadiazines | Not specified | 1620 - 1681, 1740-1810, 3008-3418 | C=N, C=O, N-H |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for the synthesis and characterization of this compound derivatives are provided below.
General Synthesis of Carbazole-Derived 1,2,5-Oxadiazines[1][2]
-
Hydrazone Formation: A solution of the appropriate substituted benzaldehyde or acetophenone is added to a solution of 1-(9H-carbazol-9-yl)-2-hydrazinylethanone. The mixture is refluxed for approximately 4 hours. The solvent is then evaporated under reduced pressure to yield the solid hydrazone precursor.[1]
-
Cyclization: The synthesized hydrazone (0.001 moles) is dissolved in acetic anhydride (15 ml). The mixture is refluxed at 100°C for 4 hours. The resulting solution is poured over crushed ice with stirring. The precipitate formed, the 1,2,5-oxadiazine derivative, is isolated by filtration, washed with water, and dried.[1]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a suitable NMR spectrometer. Samples are typically dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. Samples can be prepared as KBr pellets or analyzed as thin films. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
-
Purity Ascertainment: The purity of the synthesized compounds can be checked by thin-layer chromatography (TLC).[2]
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of this compound derivatives.
Caption: Synthetic pathway for carbazole-derived 1,2,5-oxadiazine derivatives.
Caption: General workflow for the spectroscopic characterization of 1,2,5-oxadiazine derivatives.
References
A Historical Perspective on the Synthesis of Oxadiazine Compounds
A Technical Guide for Researchers and Drug Development Professionals
The synthesis of oxadiazine compounds, a cornerstone of modern medicinal chemistry, has a rich and varied history stretching back to the late 19th century. This in-depth technical guide provides a historical perspective on the evolution of synthetic methodologies for these crucial heterocyclic scaffolds. From the seminal work of Tiemann and Krüger to contemporary one-pot syntheses, this paper will detail the key breakthroughs, present comparative data, and provide explicit experimental protocols for foundational reactions. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering a comprehensive understanding of the chemical foundations upon which current synthetic strategies are built.
Early Breakthroughs: The Dawn of Oxadiazole Synthesis
The story of oxadiazine synthesis begins with the 1,2,4-oxadiazole isomer. In a landmark discovery, Tiemann and Krüger reported the first synthesis of a 1,2,4-oxadiazole nucleus in 1884.[1][2] Their pioneering method involved the reaction of an amidoxime with an acyl chloride. This fundamental transformation laid the groundwork for a century of developments in heterocyclic chemistry.
Another cornerstone of early oxadiazole synthesis is the 1,3-dipolar cycloaddition reaction. This powerful method involves the reaction of a nitrile oxide with a nitrile, providing a direct route to the 1,2,4-oxadiazole ring system.[1] The versatility and efficiency of this approach have cemented its place in the synthetic chemist's toolbox.
For the 1,3,4-oxadiazole isomer, the Einhorn-Brunner reaction, a modification of which is still in use today, provided an early and important synthetic route. This reaction involves the treatment of N,N'-diacylhydrazines with a dehydrating agent to effect cyclization.[3]
The synthesis of the 1,3,5-oxadiazine scaffold has its roots in the work of Pinner, who developed methods for the cyclization of N-acylchloroformamidines and the reaction of s-triazine derivatives. These early methods, while sometimes harsh by modern standards, were critical in establishing the fundamental reactivity patterns of these heterocyclic systems.
Evolution of Synthetic Strategies: A Comparative Overview
The foundational methods for oxadiazine synthesis have undergone significant evolution over the past century. Early procedures often required harsh reaction conditions, long reaction times, and produced modest yields. The progression of synthetic organic chemistry has led to the development of milder, more efficient, and higher-yielding protocols. The following tables summarize quantitative data for key historical and more contemporary synthetic methods, providing a clear comparison of their efficiencies.
Table 1: Synthesis of 1,2,4-Oxadiazole Derivatives
| Method | Reactants | Reagents/Conditions | Yield (%) | Reference |
| Tiemann & Krüger (1884) | Benzamidoxime, Benzoyl chloride | Heat | Not explicitly stated | [1][2] |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Nitrile | Varies | Generally Good | [1] |
| Modern Amidoxime Acylation | Amidoxime, Carboxylic Acid | T3P, TEA, 80 °C | 87-97 | [4] |
| Microwave-Assisted | Amidoxime, Acyl Chloride | NH4F/Al2O3, MWI | 40-90 | [4] |
Table 2: Synthesis of 1,3,4-Oxadiazole Derivatives
| Method | Reactants | Reagents/Conditions | Yield (%) | Reference |
| Einhorn-Brunner Reaction | Diacylhydrazine | Dehydrating Agent (e.g., POCl3) | Varies | [3] |
| From Acylhydrazides | Acylhydrazide, Carboxylic Acid | POCl3, Reflux | 54-66 | [5] |
| Oxidative Cyclization | N-Acylhydrazone | I2, K2CO3 | Good | [6] |
| Modern One-Pot Synthesis | Hydrazide, Methyl Ketone | K2CO3 | Good | [7] |
Table 3: Synthesis of 1,3,5-Oxadiazine Derivatives
| Method | Reactants | Reagents/Conditions | Yield (%) |
| From N-Acylchloroformamidines | N-Acylchloroformamidine | Base | Moderate |
| From s-Triazines | s-Triazine derivative, Nucleophile | Varies | Varies |
| Modern Cyclodehydration | N,N'-Diaroyl urea/thiourea | Acidic conditions | Good |
Detailed Experimental Protocols for Key Historical Syntheses
To provide a practical understanding of these foundational reactions, this section details the experimental methodologies for key historical syntheses.
Synthesis of 3,5-Diphenyl-1,2,4-oxadiazole (Tiemann & Krüger, 1884)
Reactants:
-
Benzamidoxime
-
Benzoyl chloride
Procedure: While the original 1884 publication by Tiemann and Krüger in Berichte der deutschen chemischen Gesellschaft does not provide a detailed experimental section in the modern sense, the described procedure involves the direct reaction of benzamidoxime with benzoyl chloride. A mixture of the two reactants is heated, leading to the formation of O-benzoylbenzamidoxime as an intermediate. Upon further heating, this intermediate undergoes cyclization with the elimination of water to yield 3,5-diphenyl-1,2,4-oxadiazole. The product was then purified by recrystallization. Modern adaptations of this reaction often employ a base to scavenge the HCl byproduct and milder heating conditions.
General Procedure for 1,3-Dipolar Cycloaddition of a Nitrile Oxide and a Nitrile
Reactants:
-
Aromatic or aliphatic nitrile
-
Hydroximoyl chloride (nitrile oxide precursor)
-
Triethylamine or other suitable base
Procedure:
-
The hydroximoyl chloride is dissolved in an inert solvent such as diethyl ether or tetrahydrofuran.
-
The nitrile is added to the solution.
-
The mixture is cooled in an ice bath, and a solution of triethylamine in the same solvent is added dropwise with stirring. The triethylamine serves to generate the nitrile oxide in situ from the hydroximoyl chloride.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The triethylamine hydrochloride byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the 3,5-disubstituted-1,2,4-oxadiazole.
General Procedure for the Einhorn-Brunner Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
Reactants:
-
N,N'-Diacylhydrazine
-
Phosphorus oxychloride (or other dehydrating agent)
Procedure:
-
The N,N'-diacylhydrazine is suspended in an excess of phosphorus oxychloride.
-
The mixture is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The resulting precipitate is collected by filtration, washed with water, and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
The crude product is dried and purified by recrystallization from a suitable solvent such as ethanol to yield the 2,5-disubstituted-1,3,4-oxadiazole.[3]
Visualizing the Evolution of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical relationships and evolution of the key synthetic pathways for oxadiazine compounds.
Caption: Key historical synthetic routes to 1,2,4-oxadiazoles.
Caption: Foundational synthetic pathways to 1,3,4-oxadiazoles.
Caption: Early synthetic routes to the 1,3,5-oxadiazine core.
Conclusion
The synthesis of oxadiazine compounds has a long and distinguished history, marked by ingenuity and a continuous drive for improvement. From the foundational discoveries of the 19th century to the sophisticated methods of today, the evolution of these synthetic pathways has been instrumental in the advancement of medicinal chemistry and drug discovery. By understanding the historical context and the fundamental principles of these early reactions, contemporary researchers are better equipped to innovate and develop the next generation of oxadiazine-based therapeutics. This guide has provided a comprehensive overview of this rich history, complete with comparative data and detailed experimental protocols, to serve as a valuable resource for the scientific community.
References
- 1. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 4. Berichte der Deutschen Chemischen Gesellschaft : Deutsche Chemische Gesellschaft : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 5. search.lib.utexas.edu [search.lib.utexas.edu]
- 6. jchemrev.com [jchemrev.com]
- 7. soc.chim.it [soc.chim.it]
2H-1,2,5-Oxadiazine: A Novel Pharmacophore in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel pharmacophores is a cornerstone of modern drug discovery, driving the development of new therapeutic agents with improved efficacy and safety profiles. Among the vast landscape of heterocyclic chemistry, the 2H-1,2,5-oxadiazine core has emerged as a promising scaffold. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, presenting a valuable resource for researchers in the field.
Synthesis of this compound Derivatives
A key synthetic route to this compound-3,6(4H,5H)-diones involves the cyclization of hydroxamic acids derived from N-(1-benzotriazolylcarbonyl)-amino acids. This method provides a versatile approach to introduce substitutions at the 2 and 4 positions of the oxadiazine ring, allowing for the exploration of structure-activity relationships.
Experimental Protocol: Synthesis of 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione
This protocol is adapted from the synthesis described by Barbarić et al.[1][2][3].
Step 1: Synthesis of N-(1-benzotriazolylcarbonyl)-phenylalanine (Intermediate 1)
-
To a solution of phenylalanine (1.65 g, 10 mmol) in a mixture of 1,4-dioxane (20 mL) and water (10 mL), add sodium bicarbonate (1.68 g, 20 mmol).
-
Stir the mixture at room temperature until a clear solution is obtained.
-
Add N-(1-benzotriazolylcarbonyl) chloride (1.82 g, 10 mmol) portionwise over 30 minutes.
-
Continue stirring at room temperature for 4 hours.
-
Acidify the reaction mixture with 2 M hydrochloric acid to pH 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure N-(1-benzotriazolylcarbonyl)-phenylalanine.
Step 2: Synthesis of N-hydroxy-2-(N-(1-benzotriazolylcarbonyl)-phenylalaninamido)acetamide (Intermediate 2)
-
Dissolve N-(1-benzotriazolylcarbonyl)-phenylalanine (3.10 g, 10 mmol) in dry dichloromethane (50 mL).
-
Add N-hydroxysuccinimide (1.15 g, 10 mmol) and dicyclohexylcarbodiimide (2.06 g, 10 mmol) at 0 °C.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Filter off the precipitated dicyclohexylurea.
-
To the filtrate, add a solution of hydroxylamine hydrochloride (0.70 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol) in methanol (20 mL).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Evaporate the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to yield the desired hydroxamic acid.
Step 3: Cyclization to 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione
-
Dissolve the hydroxamic acid intermediate (2.0 g) in acetone (130 mL).
-
Add a 10% solution of sodium carbonate (5 mL).
-
Stir the mixture at room temperature for 24 hours.
-
Acidify the reaction mixture with 1% hydrochloric acid.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography (eluent: cyclohexane/ethyl acetate, 1:1) to obtain 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione.
Biological Activities and Structure-Activity Relationship
Derivatives of the this compound scaffold have been investigated for their potential as cytotoxic, cytostatic, and antiviral agents. The biological activity is significantly influenced by the nature of the substituents on the oxadiazine ring.
Cytotoxic and Cytostatic Activity
The in vitro cytotoxic and cytostatic activities of synthesized this compound-3,6(4H,5H)-dione derivatives have been evaluated against HeLa (cervical carcinoma) and GMK (green monkey kidney) cell lines using the MTT assay.[1][2][3]
| Compound | R | R1 | Cell Line | IC50 (µmol/L) |
| 4a | Phenyl | H | HeLa | >100 |
| GMK | >100 | |||
| 4b | Phenyl | Methyl | HeLa | >100 |
| GMK | >100 | |||
| 4c | Phenyl | Benzyl | HeLa | 50 |
| GMK | >100 | |||
| 4d | 4-Chlorophenyl | H | HeLa | >100 |
| GMK | >100 |
Data extracted from Barbarić et al.[1][2][3]
The results indicate that the introduction of a benzyl group at the 4-position (compound 4c ) leads to a significant increase in cytotoxicity against HeLa cells.[1][2][3] 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione (4a ) and 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione (4c ) were found to statistically significantly inhibit cell growth.[1][2]
Antiviral Activity
Selected this compound derivatives have been screened for their antiviral activity against a panel of DNA and RNA viruses. A minor antiviral effect was observed against adenovirus, herpesvirus, and enteroviruses.[1][2][3]
| Compound | Virus | Activity |
| 4a | Adenovirus 7 | Minor |
| Herpesvirus 1 | Minor | |
| Coxsackievirus B5 | Minor | |
| Echovirus 7 | Minor | |
| 4c | Adenovirus 7 | Minor |
| Herpesvirus 1 | Minor | |
| Coxsackievirus B5 | Minor | |
| Echovirus 7 | Minor |
Data extracted from Barbarić et al.[1][2][3]
Experimental Protocols for Biological Evaluation
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed HeLa and GMK cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antiviral Assay (Plaque Reduction Assay)
This assay is used to quantify the reduction in virus-induced cytopathic effect (CPE).
-
Cell Monolayer Preparation: Grow a confluent monolayer of host cells (e.g., HeLa cells for adenovirus and herpesvirus, GMK cells for enteroviruses) in 24-well plates.
-
Virus Infection: Infect the cell monolayers with the respective virus at a known multiplicity of infection (MOI).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of the test compounds.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere until plaques are visible (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells with a suitable stain (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
Signaling Pathways and Experimental Workflows
Proposed Apoptotic Signaling Pathway
While the precise mechanism of action for this compound derivatives is still under investigation, related oxadiazole compounds have been shown to induce apoptosis through the intrinsic pathway. This proposed pathway involves the activation of the tumor suppressor protein p53, which in turn upregulates pro-apoptotic proteins and triggers the caspase cascade, ultimately leading to programmed cell death.
Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram outlines the general workflow for the synthesis and subsequent biological evaluation of novel this compound derivatives.
Caption: Workflow from synthesis to biological evaluation of this compound derivatives.
References
Elucidation of 2H-1,2,5-Oxadiazine Structure via NMR and IR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural elucidation of the 2H-1,2,5-Oxadiazine core using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Given the limited availability of direct experimental spectral data for the unsubstituted parent compound, this guide synthesizes information from published data on its derivatives to provide a comprehensive analytical framework.
Introduction to this compound
This compound is a six-membered heterocyclic compound containing one oxygen and two nitrogen atoms. Its derivatives have garnered interest in medicinal chemistry for their potential biological activities, including anti-inflammatory, antimalarial, and anticancer properties.[1][2] Accurate structural confirmation is a critical step in the synthesis and development of novel compounds based on this scaffold. NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure, connectivity, and functional groups present in a molecule.
Theoretical Spectroscopic Analysis
NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy provides insight into the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. The protons on the carbon atoms of the ring are in different chemical environments due to the adjacent heteroatoms.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the ring.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H | H-3 | 6.5 - 7.5 | Doublet | JH3-H4: 4-6 |
| H-4 | 4.5 - 5.5 | Doublet of Doublets | JH4-H3: 4-6, JH4-H5: 2-4 | |
| H-6 | 7.0 - 8.0 | Singlet | - | |
| ¹³C | C-3 | 140 - 150 | - | - |
| C-4 | 60 - 70 | - | - | |
| C-6 | 155 - 165 | - | - |
Note: These are estimated values based on general principles of NMR spectroscopy and data from substituted 1,2,5-oxadiazine derivatives. Actual values may vary.
IR Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is particularly useful for identifying functional groups.
Table 2: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium |
| C-H Stretch (sp²) | 3000 - 3100 | Medium |
| C=N Stretch | 1620 - 1680 | Strong |
| C-O-N Stretch | 1100 - 1250 | Strong |
| Ring Deformation | 800 - 1000 | Medium |
Note: These are estimated values. The presence of substituents will significantly alter the IR spectrum.
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra for this compound or its derivatives.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Sample of this compound derivative
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent depends on the solubility of the compound and should not have signals that overlap with the analyte peaks.
-
Transfer the solution to an NMR tube. The solution height should be approximately 4-5 cm.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of the atoms.
-
IR Spectroscopy
Objective: To obtain an infrared spectrum to identify functional groups.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Sample of this compound derivative
-
Potassium bromide (KBr, IR grade) for solid samples, or a suitable solvent for liquid/solution samples
-
Agate mortar and pestle
-
Pellet press
-
Salt plates (e.g., NaCl or KBr)
Procedure (for solid samples using KBr pellet method):
-
Sample Preparation:
-
Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum.
-
Place a small amount of the solid sample (1-2 mg) and about 100-200 mg of dry KBr in an agate mortar.
-
Grind the mixture to a very fine powder to minimize scattering of the infrared radiation.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them to known correlation tables or reference spectra.
-
Assign the observed bands to specific functional groups and vibrational modes within the molecule.
-
Visualization of Workflows and Logic
The following diagrams illustrate the workflows for structural elucidation.
Caption: Experimental workflow for the synthesis and structural elucidation of this compound derivatives.
Caption: Logical relationships in spectroscopic data interpretation for structural elucidation.
Conclusion
The structural elucidation of the this compound core relies on a synergistic application of NMR and IR spectroscopy. While direct spectral data for the parent compound is limited, analysis of its derivatives provides a robust framework for predicting its characteristic spectroscopic features. The detailed experimental protocols and logical workflows presented in this guide offer a comprehensive resource for researchers engaged in the synthesis and characterization of novel 1,2,5-oxadiazine-based compounds, facilitating accurate and efficient structural determination.
References
Methodological & Application
Application Notes and Protocols for the Purification of Substituted 2H-1,2,5-Oxadiazines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of substituted 2H-1,2,5-Oxadiazines, a class of heterocyclic compounds with potential applications in medicinal chemistry and drug development. The following application notes and experimental protocols are designed to guide researchers in obtaining high-purity materials suitable for further biological evaluation and structural analysis.
Application Notes
Substituted 2H-1,2,5-Oxadiazines are synthesized through various chemical routes, often resulting in crude reaction mixtures containing starting materials, reagents, and byproducts. Effective purification is crucial to isolate the desired compounds in high purity. The choice of purification strategy depends on the physicochemical properties of the target molecule, such as polarity, solubility, and crystallinity. The most common and effective methods for the purification of this class of compounds are column chromatography, recrystallization, and liquid-liquid extraction.
Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For 2H-1,2,5-Oxadiazines, silica gel is a commonly used stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system is determined by thin-layer chromatography (TLC) analysis to achieve good separation between the desired product and impurities.
Recrystallization: This technique is employed to purify solid compounds based on differences in solubility at different temperatures. A suitable solvent or solvent mixture is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, leaving impurities behind in the mother liquor.
Liquid-Liquid Extraction: This method is used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase. It is often used as a preliminary purification step to remove water-soluble or acid/base-labile impurities from the crude reaction mixture.
Experimental Protocols
Protocol 1: Purification of 2-Substituted 2H-1,2,5-Oxadiazine-3,6(4H,5H)-diones by Column Chromatography
This protocol describes the purification of polar this compound derivatives using silica gel column chromatography.
Materials:
-
Crude 2-substituted this compound-3,6(4H,5H)-dione
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or Cyclohexane)
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent mixture (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 1:1 hexane:ethyl acetate) to facilitate the elution of the desired compound.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC using an appropriate solvent system and a suitable visualization method (e.g., UV light or staining).
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 2-substituted this compound-3,6(4H,5H)-dione.
Quantitative Data:
| Compound | Purification Method | Eluent System (v/v) | Yield (%) | Purity (%) |
| 2-Phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | Column Chromatography | Cyclohexane/Ethyl Acetate (1:1) | 65 | >98 |
| 4-Benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | Column Chromatography | Cyclohexane/Ethyl Acetate (1:1) | 72 | >99 |
Purification Workflow for Column Chromatography
Caption: Workflow for the purification of 2H-1,2,5-Oxadiazines by column chromatography.
Protocol 2: Purification of Carbazole-Derived 1,2,5-Oxadiazines by Recrystallization
This protocol is suitable for the purification of solid, crystalline carbazole-derived 1,2,5-oxadiazines.
Materials:
-
Crude carbazole-derived 1,2,5-oxadiazine
-
Absolute ethanol
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of absolute ethanol.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The purified product will start to crystallize. For better crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Quantitative Data:
| Compound | Purification Method | Recrystallization Solvent | Yield (%) |
| Carbazole-derived 1,2,5-oxadiazine (6a) | Recrystallization | Acetic Anhydride/Ice Water | 80 |
| Carbazole-derived 1,2,5-oxadiazine (7a) | Recrystallization | Acetic Anhydride/Ice Water | 75 |
Recrystallization Workflow
Application Notes and Protocols for 2H-1,2,5-Oxadiazine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and biological evaluation of 2H-1,2,5-Oxadiazine derivatives, highlighting their potential in medicinal chemistry. The protocols included are based on established methodologies for the synthesis, cytotoxicity screening, and antiviral testing of these compounds.
Introduction
The this compound scaffold is a heterocyclic ring system that has been explored for its therapeutic potential. Derivatives of this scaffold, specifically this compound-3,6(4H,5H)-diones, have been synthesized and evaluated for their biological activities, demonstrating notable cytotoxic and modest antiviral effects. This document outlines the synthetic route to these compounds and the protocols for assessing their biological efficacy.
Synthesis of this compound-3,6(4H,5H)-dione Derivatives
A key synthetic approach to 2-substituted or 2,4-disubstituted this compound-3,6(4H,5H)-diones involves the cyclization of hydroxamic acids derived from N-(1-benzotriazolylcarbonyl)-amino acids[1]. The general synthetic workflow is depicted below.
Caption: Synthetic and evaluation workflow for this compound derivatives.
Experimental Protocol: Synthesis of 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione
This protocol is adapted from the synthesis described by Barbarić et al. (2003)[1].
Materials:
-
N-(1-Benzotriazolylcarbonyl)glycine
-
N-phenylhydroxylamine
-
Dichloromethane (DCM)
-
Sodium carbonate (10% solution)
-
Hydrochloric acid (1% solution)
-
Anhydrous sodium sulfate
-
Acetone
Procedure:
-
Synthesis of the Hydroxamic Acid Intermediate:
-
Dissolve N-(1-Benzotriazolylcarbonyl)glycine in DCM.
-
Add a solution of N-phenylhydroxylamine in DCM to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the organic layer with 1% HCl and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude hydroxamic acid.
-
-
Cyclization to form the this compound-3,6(4H,5H)-dione:
-
Dissolve the crude hydroxamic acid in acetone.
-
Add a 10% solution of sodium carbonate to the acetone solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into cold water and acidify with 1% HCl.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the final product, 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione.
-
The product can be further purified by recrystallization or column chromatography.
-
Biological Activity of this compound Derivatives
Cytotoxicity
The cytotoxic and cytostatic activities of synthesized this compound derivatives have been evaluated against HeLa (human cervix adenocarcinoma) and GMK (Green Monkey Kidney) cell lines using the MTT assay[1].
| Compound | Cell Line | Activity |
| 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione (4a) | HeLa | Statistically significant growth inhibition |
| 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione (4c) | HeLa | Statistically significant growth inhibition |
| 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione (4a) | GMK | Statistically significant growth inhibition |
| 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione (4c) | GMK | Moderate growth inhibition |
Data summarized from Barbarić et al. (2003)[1].
Materials:
-
HeLa and GMK cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Seed HeLa or GMK cells into 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of DMSO should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow of the MTT cytotoxicity assay.
Antiviral Activity
The antiviral activity of this compound derivatives has been investigated against a panel of DNA and RNA viruses. The evaluation is based on the inhibition of the virus-induced cytopathic effect (CPE)[1].
-
DNA Viruses: Adenovirus type 7, Herpes Simplex Virus type 1 (HSV-1)
-
RNA Viruses: Coxsackievirus B5, Echovirus 7
The tested this compound derivatives showed a minor antiviral effect against the tested adenoviruses, herpesviruses, and enteroviruses[1]. Specific quantitative data such as EC50 values were not detailed in the primary literature.
Materials:
-
Host cell lines susceptible to the respective viruses (e.g., HeLa cells).
-
Viral stocks of Adenovirus 7, HSV-1, Coxsackievirus B5, and Echovirus 7.
-
96-well microtiter plates.
-
Test compounds dissolved in DMSO.
-
Cell culture medium.
-
A positive control antiviral drug for each virus.
Procedure:
-
Cell Seeding:
-
Seed the host cells into 96-well plates and incubate for 24 hours to form a confluent monolayer.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the growth medium from the cell monolayers.
-
Add the medium containing the diluted test compounds to the wells.
-
Infect the cells with a predetermined titer of the virus (e.g., 100 CCID50 - 50% cell culture infectious dose).
-
Include a virus control (cells infected with the virus but without any compound), a cell control (cells without virus and compound), and a positive control.
-
-
Incubation and CPE Observation:
-
Incubate the plates at 37°C in a 5% CO2 atmosphere.
-
Observe the cell monolayers daily under a microscope for the appearance of a cytopathic effect (CPE), such as cell rounding, detachment, and lysis.
-
-
Quantification of Antiviral Activity:
-
After a specific incubation period (when the CPE in the virus control wells is complete), the antiviral activity can be quantified. This is often done by staining the remaining viable cells with a dye like crystal violet.
-
The absorbance is read using a microplate reader, and the percentage of CPE inhibition is calculated for each compound concentration.
-
The EC50 (the concentration that inhibits the viral CPE by 50%) can be determined.
-
Conclusion
The this compound scaffold presents an interesting starting point for the development of new therapeutic agents. The described synthetic route is accessible, and the biological evaluation protocols are standard methods in drug discovery. The observed cytotoxic activity of certain derivatives warrants further investigation into their mechanism of action and structure-activity relationships to optimize their potency and selectivity. While the antiviral activity was found to be minor, further structural modifications could potentially enhance this property. These application notes and protocols provide a solid foundation for researchers interested in exploring the medicinal chemistry of this compound derivatives.
References
Application Notes and Protocols for 2H-1,2,5-Oxadiazine Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential of the 2H-1,2,5-oxadiazine scaffold in medicinal chemistry, focusing on its synthesis and biological evaluation. While the full pharmacological profile of this heterocyclic system is still under investigation, initial studies have highlighted its potential as a basis for developing new therapeutic agents.
Introduction
The this compound ring system is a heterocyclic scaffold that has been explored for its potential in drug discovery. Its unique structural and electronic properties make it an interesting candidate for the development of novel compounds with a range of biological activities. Research has indicated that derivatives of this scaffold may possess cytotoxic, cytostatic, and antiviral properties.[1]
Synthesis of this compound Derivatives
A key synthetic route to 2-substituted or 2,4-disubstituted this compound-3,6(4H,5H)-diones involves the cyclization of hydroxamic acids derived from N-(1-benzotriazolylcarbonyl)-amino acids.[1] This method provides a straightforward approach to accessing this heterocyclic core.
Caption: Synthetic pathway for this compound-3,6(4H,5H)-dione derivatives.
Biological Activity
Derivatives of the this compound scaffold have been evaluated for their in vitro biological effects, demonstrating a range of activities.
Cytotoxic and Cytostatic Activity
Studies have shown that certain this compound-3,6(4H,5H)-dione derivatives can inhibit cell growth. Specifically, 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione (designated as 4a ) and 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione (designated as 4c ) have been found to cause a statistically significant inhibition of cell growth in HeLa (human cervix adenocarcinoma) and GMK (Green Monkey Kidney) cell lines.[1]
It is important to note that the primary literature describing these findings did not report specific IC50 values, providing a qualitative rather than quantitative assessment of cytotoxic and cytostatic effects.
| Compound | Scaffold | Substituents | Cell Lines Tested | Observed Effect |
| 4a | This compound-3,6(4H,5H)-dione | 2-phenyl | HeLa, GMK | Statistically significant inhibition of cell growth[1] |
| 4c | This compound-3,6(4H,5H)-dione | 4-benzyl, 2-phenyl | HeLa, GMK | Statistically significant inhibition of cell growth[1] |
Antiviral Activity
The antiviral potential of this compound derivatives has also been investigated. A minor antiviral effect was observed for some derivatives against a panel of human DNA and RNA viruses, including adenovirus 7, herpesvirus 1, coxsackievirus B5, and echovirus 7.[1] As with the cytotoxicity data, specific EC50 values have not been reported in the available literature.
| Virus Type | Specific Viruses Tested | Observed Effect |
| Human DNA Viruses | Adenovirus 7, Herpesvirus 1 | Minor antiviral effect[1] |
| Human RNA Viruses | Coxsackievirus B5, Echovirus 7 | Minor antiviral effect[1] |
Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound derivatives exert their biological effects have not yet been elucidated in the scientific literature. Further research is required to identify their molecular targets and understand their mechanism of action.
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of this compound derivatives, based on published methodologies.
Protocol 1: Synthesis of 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione (4a)
This protocol is adapted from the work of Barbarić et al., 2003.[1]
Materials:
-
N-(1-benzotriazolylcarbonyl)glycine
-
N-phenylhydroxylamine
-
Toluene
-
Acetone
-
10% Sodium Carbonate solution
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the intermediate hydroxamic acid:
-
Dissolve N-(1-benzotriazolylcarbonyl)glycine in toluene.
-
Add N-phenylhydroxylamine to the solution.
-
Stir the reaction mixture at room temperature for the time required to complete the reaction (monitor by TLC).
-
Filter the resulting precipitate and wash with toluene.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure hydroxamic acid intermediate.
-
-
Cyclization to form the this compound ring:
-
Dissolve the purified hydroxamic acid in acetone.
-
Add a 10% solution of sodium carbonate to the mixture.
-
Stir the reaction mixture at room temperature, monitoring the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the final compound using column chromatography.
-
Protocol 2: In Vitro Cytotoxicity and Cytostatic Activity Assessment using MTT Assay
This is a general protocol for determining the effect of compounds on cell viability and proliferation.
Materials:
-
HeLa or GMK cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Procedure:
-
Cell Seeding: Seed HeLa or GMK cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include appropriate controls (untreated cells and vehicle-treated cells).
-
Incubation: Incubate the plates for a period that allows for the assessment of cell growth inhibition (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control.
Conclusion
The this compound scaffold represents an area of interest for the development of new therapeutic agents. While initial studies have indicated potential cytotoxic, cytostatic, and antiviral activities, further research is necessary to quantify these effects, elucidate the mechanisms of action, and explore the structure-activity relationships within this class of compounds. The protocols provided herein offer a foundation for the synthesis and biological screening of novel this compound derivatives.
References
Application Notes and Protocols for the Synthesis of Oxadiazine Derivatives
A Focus on 2H-1,2,5-Oxadiazine-3,6(4H,5H)-dione Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Oxadiazine Derivatives
Oxadiazine heterocycles are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The specific scaffold of this compound-3,6(4H,5H)-dione represents a less common isomer of the broader oxadiazine class. While direct synthetic routes for this specific dione are not extensively documented, general principles for the synthesis of related oxadiazine structures, such as 1,2,4-oxadiazin-5-ones and 1,2,4-oxadiazin-6-ones, can provide a foundation for synthetic design.
General Synthetic Strategies for Oxadiazine Scaffolds
The synthesis of oxadiazine rings typically involves cyclization reactions where the key oxygen-nitrogen bond is formed. Based on literature for related compounds, plausible synthetic approaches may include:
-
Cyclization of Amidoximes with α,β-Unsaturated Esters: A common method for the synthesis of 1,2,4-oxadiazin-5-ones involves the reaction of aryl or hetaryl amidoximes with esters like maleates or fumarates.[1][2][3] The reaction conditions, particularly the choice of base and solvent, can be optimized to favor the desired cyclized product.[1][2][3]
-
Rearrangement of Oxadiazoles: Certain substituted 1,2,4-oxadiazoles can undergo rearrangement to form 1,2,4-oxadiazin-6-one derivatives. For instance, the reaction of 3-ethoxycarbonyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydroxylamines can lead to the formation of 5-hydroxyamino-3-perfluoroalkyl-6H-1,2,4-oxadiazin-6-ones through a process of nucleophilic addition, ring-opening, and subsequent ring-closure.[4]
-
Condensation with 2-Halocarboxylic Acid Esters: The synthesis of 1,2,4-oxadiazin-5(6H)-one derivatives has been achieved through the condensation of amidoximes with 2-halocarboxylic acid esters.[5] Optimization of reaction conditions is crucial for achieving good yields.[5]
Experimental Protocols: A Generalized Approach
The development of a synthetic protocol for a novel compound like this compound-3,6(4H,5H)-dione would necessitate a systematic approach, starting from theoretical design and progressing through small-scale trials with careful optimization of reaction parameters.
General Workflow for Synthetic Route Development
The following diagram illustrates a generalized workflow for developing a synthetic route for a novel heterocyclic compound.
Caption: Generalized workflow for synthetic route development.
Essential Safety Protocols in Organic Synthesis
Adherence to strict safety protocols is paramount in any synthetic chemistry laboratory.[6][7][8] The following table summarizes critical safety measures.
| Safety Protocol | Key Considerations |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including chemical-resistant goggles, a lab coat, and suitable gloves.[6][7] Closed-toe shoes are mandatory.[6] |
| Fume Hood Operation | All experiments involving volatile or hazardous chemicals must be conducted in a properly functioning fume hood.[6] |
| Chemical Handling and Storage | Chemicals should be stored according to their compatibility groups.[6] Always double-check labels before use and never return unused chemicals to the original container.[9] |
| Waste Management | Dispose of all chemical waste in designated, properly labeled containers.[6][9] Incompatible waste streams should never be mixed.[6] |
| Emergency Preparedness | Be aware of the locations of all safety equipment, including emergency showers, eyewash stations, and fire extinguishers.[7] |
| Risk Assessment | Before starting any new experiment, a thorough risk assessment should be conducted, and the Safety Data Sheets (SDS) for all chemicals should be reviewed.[6] |
| Working Alone Policy | Avoid performing hazardous operations while working alone in the laboratory.[6] |
Data Presentation
As this document provides a general overview, no specific quantitative data for the synthesis of this compound-3,6(4H,5H)-diones is presented. In a typical research setting, data from synthetic experiments would be summarized in tables for clarity. An example of such a table for reaction optimization is provided below.
Table 1: Example of a Reaction Optimization Table
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | Et3N | 80 | 12 | 45 |
| 2 | Dioxane | K2CO3 | 100 | 8 | 62 |
| 3 | DMF | NaH | 25 | 24 | 30 |
| 4 | Dioxane | DBU | 100 | 6 | 75 |
This table is for illustrative purposes only and does not represent actual experimental data for the target compound.
Conclusion
The synthesis of novel heterocyclic compounds such as this compound-3,6(4H,5H)-diones requires a careful and systematic approach grounded in the principles of organic chemistry and a steadfast commitment to laboratory safety. While direct precedents for this specific structure are limited, the exploration of synthetic routes for related oxadiazine analogs provides a valuable starting point for research and development in this area.
References
- 1. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters [ouci.dntb.gov.ua]
- 2. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. editverse.com [editverse.com]
- 7. moravek.com [moravek.com]
- 8. csub.edu [csub.edu]
- 9. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
Application Notes and Protocols for In Vitro Biological Activity Screening of 2H-1,2,5-Oxadiazine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro biological activity screening of 2H-1,2,5-Oxadiazine compounds. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential. The following sections detail the screening of these compounds for anticancer, antimicrobial, and enzyme-inhibitory activities.
Introduction to this compound Compounds
Heterocyclic compounds are a cornerstone of drug discovery, with a vast number of approved drugs featuring these scaffolds. Among them, 1,2,5-oxadiazoles and their derivatives have shown a wide range of biological activities. These compounds are of particular interest due to their potential to act as nitric oxide (NO) donors under physiological conditions, a property that can be leveraged for various therapeutic applications. Recent studies have highlighted the promise of 1,2,5-oxadiazole derivatives as anticancer, antimicrobial, and enzyme-inhibiting agents.
Data Presentation: Summary of In Vitro Biological Activities
The following tables summarize the reported in vitro biological activities of selected 1,2,5-oxadiazine and related oxadiazole derivatives.
Table 1: Anticancer and Cytotoxic Activity
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Fluorinated 1,2,5-oxadiazole (12b) | HepG-2 (Liver Cancer) | Cytotoxicity | 11.5 | [1] |
| A2780CP (Ovarian Cancer) | Cytotoxicity | 11.6 | [1] | |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity | 13 | [1] | |
| 1,2,5-oxadiazole derivative (4) | HCT-116 (Colon Cancer) | Antiproliferative | Not specified | [2] |
| HeLa (Cervical Cancer) | Antiproliferative | Not specified | [2] | |
| MCF7 (Breast Cancer) | Antiproliferative | Not specified | [2] | |
| MDAMB 468 (Breast Cancer) | Antiproliferative | Not specified | [2] | |
| Oxadiazine (3) | ACHN (Renal Cancer) | Cytotoxicity | 0.73 ± 0.10 | [3] |
| Hepa-1c1c7 (Liver Cancer) | Cytotoxicity | 0.91 ± 0.08 | [3] |
Table 2: Enzyme Inhibition Activity
| Compound Class | Target Enzyme | Most Potent Compound IC50 (µM) | Reference |
| 1,2,5-oxadiazoles | SENP2 | 3.7 and 5.9 | [4] |
| 1,2,4-oxadiazin-5(6H)-ones | Human MAO-B | 0.371 | [5] |
| Fluorinated 1,2,5-oxadiazole (12b) | VEGFR-2 | 0.092 | [1] |
Table 3: Antimicrobial Activity
| Compound Class | Organism | Assay Type | MIC | Reference |
| 1,2,5-oxadiazole analogue (32) | Acinetobacter baumannii | Minimum Inhibitory Concentration | 0.5 mM | [1] |
| Nitrogen-containing heterocycles | Escherichia coli (Gram-negative) | Minimum Inhibitory Concentration | 0.5 to 2 mg/mL | [6] |
| Staphylococcus haemolyticus (Gram-positive) | Minimum Inhibitory Concentration | 0.5 to 2 mg/mL | [6] | |
| Kocuria kristinae (Gram-positive) | Minimum Inhibitory Concentration | 0.5 to 2 mg/mL | [6] | |
| Enterococcus casseliflavus (Gram-positive) | Minimum Inhibitory Concentration | 0.5 to 2 mg/mL | [6] | |
| Bacillus cereus (Gram-positive) | Minimum Inhibitory Concentration | 0.5 to 2 mg/mL | [6] |
Experimental Workflow
The general workflow for screening the biological activity of this compound compounds is depicted below.
Detailed Experimental Protocols
Anticancer Activity: MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic effect of the test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG-2, A2780CP, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Bacterial inoculum adjusted to 0.5 McFarland standard
-
Microplate reader or visual inspection
Procedure:
-
Compound Preparation: Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Enzyme Inhibition Assays
This assay measures the ability of compounds to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compounds
-
Kinase-Glo™ Luminescent Kinase Assay Kit (Promega) or similar
-
White 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.
-
Initiation of Reaction: Add a mixture of ATP and the substrate to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo™ reagent to stop the kinase reaction and measure the remaining ATP via a luciferase-based reaction.
-
Luminescence Measurement: Measure the luminescent signal using a luminometer. A lower signal indicates higher kinase activity (more ATP consumed).
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
This assay determines the inhibitory activity of compounds against the two isoforms of MAO, MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO assay buffer
-
MAO substrate (e.g., kynuramine for a spectrophotometric assay or a luciferin derivative for a chemiluminescent assay)
-
Test compounds
-
Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well plates
-
Spectrophotometer or luminometer
Procedure:
-
Pre-incubation: Add the MAO enzyme and the test compound to the wells of a 96-well plate and incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Add the MAO substrate to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined time.
-
Signal Detection:
-
Spectrophotometric: Measure the change in absorbance at a specific wavelength corresponding to the product formation.
-
Chemiluminescent: Add a detection reagent that produces a luminescent signal proportional to the MAO activity.
-
-
Data Analysis: Determine the percentage of inhibition and calculate the IC50 values for each MAO isoform.
This assay assesses the ability of compounds to inhibit the relaxation of supercoiled DNA by topoisomerase IIα.
Materials:
-
Human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase II assay buffer
-
ATP
-
Test compounds
-
DNA loading dye
-
Agarose gel electrophoresis system
-
DNA stain (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, ATP, and the test compound.
-
Enzyme Addition: Add topoisomerase IIα to initiate the reaction. Include a no-enzyme control and a no-compound control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the DNA loading dye containing a protein denaturant (e.g., SDS).
-
Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Analysis: Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-compound control.
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway involving VEGFR-2, a target for some 1,2,5-oxadiazole compounds. Inhibition of this pathway can lead to anti-angiogenic and anticancer effects.
References
Application Notes and Protocols for Assessing the Cytotoxic Effects of 2H-1,2,5-Oxadiazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive guide to assessing the cytotoxic effects of 2H-1,2,5-Oxadiazine derivatives, a class of heterocyclic compounds with emerging interest in anticancer research. The protocols outlined below detail common in vitro assays for determining cell viability, cytotoxicity, and the mode of cell death induced by these compounds. These assays include the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Annexin V/Propidium Iodide assay for the detection of apoptosis. Furthermore, this guide presents reported cytotoxic activities of various oxadiazole derivatives against different cancer cell lines and illustrates key signaling pathways potentially targeted by these compounds.
Data Presentation: Cytotoxicity of Oxadiazole Derivatives
The following tables summarize the reported cytotoxic activities (IC50/CC50 values) of various oxadiazole derivatives against a range of human cancer cell lines. This data is crucial for comparative analysis and for selecting appropriate starting concentrations for in vitro assays.
Table 1: Cytotoxicity of Coumarin-Based 1,3,4-Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
| F1 | MDA-MB-231 | 30.21 |
| HepG2 | 30.07 | |
| F2 | MDA-MB-231 | 31.59 |
| HepG2 | 26.27 | |
| F4 | MDA-MB-231 | 39.60 |
| HepG2 | 31.40 | |
| F5 | MDA-MB-231 | 17.92 |
| HepG2 | 20.72 | |
| SAHA (Control) | MDA-MB-231 | 39.84 |
| HepG2 | 36.52 |
Table 2: Cytotoxicity of Nocuolin A and its Synthetic Derivatives
| Compound | Cell Line | CC50 (µM) |
| Nocuolin A (1) | ACHN | 0.76 ± 0.09 |
| Hepa-1c1c7 | Not specified | |
| Derivative (2) | ACHN | 0.22 ± 0.03 |
| Hepa-1c1c7 | 0.63 ± 0.05 | |
| Derivative (3) | ACHN | 0.73 ± 0.10 |
| Hepa-1c1c7 | 0.91 ± 0.08 | |
| Actinomycin (Control) | ACHN | 0.009 ± 0.0006 |
| Hepa-1c1c7 | 0.014 ± 0.0006 |
Table 3: Cytotoxicity of Various Oxadiazole Derivatives on Miscellaneous Cancer Cell Lines
| Compound Class | Compound Example | Cell Line | IC50/GI50 (µM) |
| 1,3,4-Oxadiazole | Compound 33 | MCF-7 | 0.34 ± 0.025 |
| 1,3,4-Oxadiazole | Hydrazone 1e | A-549 | 13.39 |
| 1,3,4-Oxadiazole | Hydrazone 1d | PC-3 | 9.38 |
| 1,3,4-Oxadiazole | Oxadiazole 2l | MDA-MB-231 | 22.73 |
| 1,2,5-Oxadiazole | MD77 | HL-60(TB) | 0.546 |
| 1,3,4-Oxadiazole | Compound 5 | U87 | 35.1 |
| 1,3,4-Oxadiazole | Compound 5 | T98G | 34.4 |
| 1,3,4-Oxadiazole | Compound 5 | LN229 | 37.9 |
| 1,3,4-Oxadiazole | Compound 5 | SKOV3 | 14.2 |
| 1,3,4-Oxadiazole | Compound 5 | MCF7 | 30.9 |
| 1,3,4-Oxadiazole | Compound 5 | A549 | 18.3 |
Experimental Protocols
A generalized workflow for assessing the cytotoxic effects of this compound derivatives is presented below.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity due to loss of membrane integrity.
Materials:
-
LDH cytotoxicity assay kit
-
Treated cells from Protocol 1
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare Controls: Include a background control (medium only), a low control (untreated cells), and a high control (cells treated with a lysis buffer provided in the kit to induce maximum LDH release).[4]
-
Sample Collection: After the compound treatment period, centrifuge the 96-well plate at 600 x g for 10 minutes.[4]
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 10 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually up to 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the low and high controls.
Protocol 3: Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8][9]
Materials:
-
Annexin V-FITC and PI apoptosis detection kit
-
Treated cells
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound derivatives at the desired concentrations for the specified time in a suitable culture vessel (e.g., 6-well plate).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Potential Signaling Pathways
The cytotoxic effects of oxadiazole derivatives can be mediated through various signaling pathways. Two prominent mechanisms that have been reported for some oxadiazole compounds are the inhibition of histone deacetylases (HDACs) and telomerase.
HDAC Inhibition Pathway
HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells by altering the acetylation status of histone and non-histone proteins, leading to changes in gene expression.
Telomerase Inhibition Pathway
Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps at the ends of chromosomes. Inhibition of telomerase in cancer cells leads to telomere shortening, cellular senescence, and apoptosis.[10][11]
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. biopioneerinc.com [biopioneerinc.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 8. Apoptosis Assay Using Annexin V-FITC and Propidium Iodide (PI) Dual Staining [bio-protocol.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ascopubs.org [ascopubs.org]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Antiviral Testing of Novel 2H-1,2,5-Oxadiazine Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial screening and evaluation of novel 2H-1,2,5-Oxadiazine analogues for potential antiviral activity. The described protocols outline a systematic approach, beginning with cytotoxicity assessment to ensure that any observed antiviral effects are not due to cellular toxicity, followed by robust in vitro assays to determine the specific antiviral efficacy of the compounds.
Introduction
The emergence of drug-resistant viral strains and novel viral pathogens necessitates the continuous discovery and development of new antiviral agents. Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound analogues represent a class of molecules with potential for biological activity. Preliminary studies on similar 1,2,5-oxadiazine derivatives have indicated the potential for biological activity, including minor antiviral effects against a range of DNA and RNA viruses such as adenovirus, herpesvirus, and enteroviruses[1]. This document provides detailed methodologies for the systematic evaluation of novel this compound analogues to thoroughly characterize their antiviral potential.
Experimental Workflow
A logical and stepwise approach is critical for the efficient evaluation of novel compounds. The following workflow is recommended for the antiviral testing of this compound analogues.
Caption: Workflow for Antiviral Drug Screening.
Data Presentation
Quantitative data from the antiviral assays should be summarized in clear and concise tables to facilitate comparison between different this compound analogues.
Table 1: Cytotoxicity and Antiviral Activity of this compound Analogues
| Compound ID | CC50 (µM) on Vero cells | EC50 (µM) against Virus X | Selectivity Index (SI = CC50/EC50) |
| Control | >100 | 0.5 | >200 |
| OXA-001 | Data | Data | Data |
| OXA-002 | Data | Data | Data |
| OXA-003 | Data | Data | Data |
Table 2: Plaque Reduction Assay Results for Lead Compounds
| Compound ID | Concentration (µM) | Mean Plaque Count | % Plaque Reduction |
| Control | 0 | 100 | 0 |
| OXA-00X | 1 | Data | Data |
| 10 | Data | Data | |
| 50 | Data | Data |
Experimental Protocols
Cytotoxicity Assay Protocol (MTT Assay)
This protocol is for determining the concentration of the test compound that is toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3]
Materials:
-
This compound analogues
-
Host cell line (e.g., Vero, HeLa, GMK)
-
96-well microtiter plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound analogues in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control and a "medium only" blank.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Plaque Reduction Assay Protocol
This assay is considered the gold standard for measuring the ability of an antiviral compound to inhibit the lytic cycle of a virus.[5]
Materials:
-
This compound analogues
-
Host cell line monolayer in 6-well or 12-well plates
-
Virus stock of known titer
-
Complete cell culture medium
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Fixing solution (e.g., 10% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Grow a confluent monolayer of host cells in 6-well or 12-well plates.[6]
-
Prepare serial dilutions of the this compound analogues in culture medium.
-
In separate tubes, mix a standard amount of virus (e.g., 100 plaque-forming units, PFU) with each compound dilution and incubate for 1 hour at 37°C. Include a "virus only" control.
-
Remove the growth medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and wash the cells with PBS.
-
Add 2-3 mL of the overlay medium to each well to restrict the spread of the virus to adjacent cells.[6]
-
Incubate the plates for 2-5 days, depending on the virus, until visible plaques are formed.
-
Fix the cells with the fixing solution and then stain with the crystal violet solution to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.
TCID50 Assay Protocol (Tissue Culture Infectious Dose 50)
The TCID50 assay is used to quantify the titer of a virus that causes a cytopathic effect (CPE) in cultured cells. It can also be adapted to determine the antiviral activity of a compound.[7][8]
Materials:
-
This compound analogues
-
Host cell line in 96-well plates
-
Virus stock
-
Complete cell culture medium
Procedure:
-
Seed a 96-well plate with host cells to achieve a confluent monolayer on the day of infection.[8]
-
Prepare serial ten-fold dilutions of the virus stock in culture medium.[8]
-
Prepare different concentrations of the this compound analogues in culture medium.
-
Infect the cells with the virus dilutions in the presence or absence of the test compounds. Typically, each dilution is tested in quadruplicate or octuplicate.[7] Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days and observe for the presence of CPE daily using an inverted microscope.
-
The TCID50 is calculated using the Reed-Muench or Spearman-Kärber method. For antiviral testing, the reduction in viral titer in the presence of the compound is determined. The EC50 is the concentration of the compound that reduces the viral titer by 50%.
Signaling Pathway Diagrams
Understanding the potential mechanism of action of novel antiviral compounds can be aided by visualizing the key signaling pathways involved in the host antiviral response. Viruses often manipulate these pathways to their advantage.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the innate immune response to viral infections. Its activation leads to the production of pro-inflammatory cytokines and interferons.
Caption: NF-κB Signaling Pathway in Viral Infection.
Interferon Signaling Pathway
Interferons (IFNs) are a family of cytokines that play a critical role in the antiviral response. They induce the expression of hundreds of interferon-stimulated genes (ISGs) that inhibit viral replication.
Caption: Type I Interferon Signaling Pathway.
References
- 1. Novel 1,2,5-oxadiazine derivatives--synthesis and in vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. brainvta.tech [brainvta.tech]
- 8. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
Troubleshooting & Optimization
"troubleshooting byproduct formation in 2H-1,2,5-Oxadiazine synthesis"
Disclaimer: The synthesis of compounds with a "2H-1,2,5-Oxadiazine" core is not widely documented in scientific literature. This guide focuses on the closely related and commonly synthesized furoxans (1,2,5-oxadiazole-2-oxides) , as the challenges and byproduct formation are expected to be analogous.
Troubleshooting Guides (Q&A)
This section addresses specific issues researchers may encounter during the synthesis of furoxans, a class of compounds closely related to 2H-1,2,5-Oxadiazines.
Issue 1: Low or No Yield of the Desired Furoxan Product
-
Question: My reaction to synthesize a substituted furoxan from an aldoxime has resulted in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in furoxan synthesis, which typically proceeds via the dimerization of in-situ generated nitrile oxides, can stem from several factors:
-
Inefficient Nitrile Oxide Generation: The conversion of the aldoxime to the nitrile oxide intermediate is critical. Ensure that the chosen oxidant (e.g., N-bromosuccinimide, sodium hypochlorite, lead tetraacetate) is fresh and used in the correct stoichiometric amount. The reaction conditions for this step, such as temperature and reaction time, must be carefully controlled.
-
Instability of the Nitrile Oxide Intermediate: Nitrile oxides can be unstable and prone to decomposition or alternative reaction pathways if not efficiently dimerized. Steric hindrance in bulky nitrile oxides can slow down dimerization, allowing for degradation.
-
Suboptimal Reaction Conditions for Dimerization: The dimerization step is sensitive to solvent, temperature, and concentration. Ensure the reaction is run at a suitable concentration to favor dimerization over side reactions.
-
Product Decomposition: Furoxans can be labile under certain conditions. Attempted purification by column chromatography on silica gel can sometimes lead to decomposition[1]. If you suspect product instability, consider alternative purification methods like distillation or recrystallization.
-
Moisture in the Reaction: Ensure all glassware is thoroughly dried and anhydrous solvents are used, as moisture can interfere with the reagents.
-
Issue 2: Formation of Unexpected Byproducts
-
Question: I have isolated my product, but spectroscopic analysis (NMR, MS) indicates the presence of significant impurities or a completely different compound than the expected furoxan. What are these byproducts and how can I avoid them?
-
Answer: The dimerization of nitrile oxides is not always selective, and several byproducts can form. Common byproducts include:
-
Isoxazoles and Isoxazolines: If a dipolarophile (e.g., an alkene or alkyne) is present in the reaction mixture (either as a solvent, starting material impurity, or a side-product), the nitrile oxide can undergo a [3+2] cycloaddition to form isoxazolines or isoxazoles, competing with the desired dimerization.
-
1,2,4-Oxadiazole-4-oxides and 1,4,2,5-Dioxadiazines: These are alternative dimerization products of nitrile oxides. Their formation is generally less favored than furoxan formation but can occur under certain conditions.
-
Nitrile Compounds: Ring-opening of the furoxan ring can lead to the formation of nitrile compounds, especially during workup or purification under harsh conditions (e.g., with certain nucleophiles)[2].
-
Polymerization: Under some conditions, nitrile oxides can polymerize.
To minimize byproduct formation, consider the following:
-
Purity of Starting Materials: Ensure your starting aldoxime and any reagents are free from potential dipolarophiles.
-
Control of Reaction Conditions: Carefully control the rate of nitrile oxide generation to maintain a low steady-state concentration, which can favor dimerization over other pathways.
-
Solvent Choice: Use a solvent that does not react with nitrile oxides.
-
Issue 3: Product Instability and Decomposition
-
Question: The desired furoxan appears to form initially, but it decomposes during workup or purification. How can I improve the stability and successfully isolate my product?
-
Answer: The furoxan ring can be sensitive to heat, strong acids or bases, and even some chromatographic media.
-
Thermolysis: Furoxans can undergo thermal decomposition. For instance, the parent furoxan decomposes between 200 and 400 °C[1]. Avoid excessive heating during reaction and purification.
-
Purification: As noted, purification on silica gel can lead to decomposition for some furoxans[1]. If you observe this, consider using a more inert stationary phase like alumina or purification by distillation or recrystallization.
-
pH Control: During aqueous workup, avoid strongly acidic or basic conditions that could promote ring-opening or rearrangement.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common method for synthesizing furoxans?
-
A1: The most prevalent method is the dimerization of two molecules of a nitrile oxide. The nitrile oxide is typically generated in situ from the oxidation of an aldoxime.
-
-
Q2: How can I confirm the formation of the furoxan ring?
-
A2: Spectroscopic methods are essential. In 13C NMR, the two carbons of the furoxan ring typically appear at around 115 ppm and 160 ppm. Mass spectrometry can confirm the molecular weight, and X-ray crystallography provides definitive structural proof.
-
-
Q3: Can I synthesize an unsymmetrical furoxan?
-
A3: The synthesis of unsymmetrical furoxans is challenging via the dimerization of two different nitrile oxides, as it will lead to a mixture of products. Stepwise methods are generally required to achieve unsymmetrical substitution.
-
-
Q4: My starting material is a glyoxime. What is the best way to convert it to a furoxan?
-
A4: The parent furoxan can be synthesized by the oxidation of glyoxime with dinitrogen tetroxide (N2O4) or nitrogen dioxide (NO2) gas in a solvent like dichloromethane[1].
-
Data Presentation
Table 1: Impact of Reaction Conditions on Furoxan Synthesis Yield
| Starting Material | Oxidant/Conditions | Product | Yield (%) | Reference |
| Glyoxime | N2O4, CH2Cl2, 35-38 °C, 1h | Parent Furoxan | 45 | Godovikova et al. (as cited in[1]) |
| Glyoxime | NO2 (gas), CH2Cl2 | Parent Furoxan | >95 (crude) | Modified procedure from[1] |
| 3-Amino-4-chloroximidofurazan | Base, then heat | 3,4-Bis(aminofurazano)furoxan | 70 | [3] |
| 3,4-Bis(aminofurazano)furoxan | 60% H2O2, TFAA, CH2Cl2, reflux 3h | 3,4-Bis(nitrofurazano)furoxan | 51 | [3] |
Experimental Protocols
Protocol 1: Synthesis of the Parent Furoxan from Glyoxime
This protocol is adapted from the procedure described by Godovikova et al. and modified in subsequent studies[1].
-
Materials:
-
Glyoxime
-
Dichloromethane (CH2Cl2), anhydrous
-
Nitrogen dioxide (NO2) gas
-
Magnesium sulfate (MgSO4)
-
-
Procedure:
-
Dissolve glyoxime in anhydrous dichloromethane in a round-bottom flask equipped with a gas inlet tube and a stir bar.
-
Cool the solution in an ice bath.
-
Slowly bubble nitrogen dioxide (NO2) gas through the stirred solution for approximately 1.5 hours.
-
Stop the gas flow and allow the mixture to stir for an additional 30 minutes.
-
Filter the reaction mixture.
-
Wash the filtrate three times with water in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude furoxan as a pale yellow liquid.
-
Purify the product by distillation under reduced pressure (e.g., 42 °C / 2 mbar). Note: Attempted purification by silica gel chromatography may lead to decomposition[1].
-
Protocol 2: General Procedure for Furoxan Synthesis via Nitrile Oxide Dimerization from an Aldoxime
This is a general procedure and may require optimization for specific substrates.
-
Materials:
-
Substituted aldoxime
-
An appropriate oxidant (e.g., N-bromosuccinimide (NBS), sodium hypochlorite (NaOCl))
-
A suitable solvent (e.g., chloroform, dichloromethane, or an aqueous medium)
-
Base (if required, e.g., triethylamine)
-
-
Procedure:
-
Dissolve the aldoxime in the chosen solvent in a round-bottom flask.
-
Cool the solution to the desired temperature (often 0 °C to room temperature).
-
Slowly add the oxidant (and base, if necessary) to the stirred solution. The slow addition helps to control the concentration of the nitrile oxide intermediate.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, perform an appropriate aqueous workup to remove the oxidant and any salts.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or distillation.
-
Mandatory Visualizations
Caption: Synthetic pathway for furoxan formation and common byproducts.
Caption: A logical workflow for troubleshooting common issues.
References
"optimization of reaction conditions for 2H-1,2,5-Oxadiazine cyclization"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for 2H-1,2,5-Oxadiazine cyclization. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound derivatives?
A1: Common starting materials include hydroxamic acids derived from N-(1-benzotriazolylcarbonyl)-amino acids and hydrazones.[1][2][3] The specific precursors will dictate the final substitution pattern of the oxadiazine ring.
Q2: What is a typical method for the cyclization to form the this compound ring?
A2: A key method involves the cyclization of hydroxamic acids.[1][2] For example, 2-substituted or 2,4-disubstituted this compound-3,6(4H,5H)-dione derivatives can be prepared by the cyclization of hydroxamic acids derived from N-(1-benzotriazolylcarbonyl)-amino acids.[1][2] Another approach involves the reaction of hydrazones with acetic anhydride.[3]
Q3: What are the critical parameters to control during the cyclization reaction?
A3: Critical parameters include the choice of base, solvent, reaction temperature, and reaction time. The purity of the starting materials is also crucial for obtaining high yields and minimizing side products.
Q4: How can I monitor the progress of the cyclization reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progression. Post-reaction analysis can be performed using techniques like IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm the structure of the synthesized compounds.[1][2][3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the this compound cyclization.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inefficient Cyclization | The choice of base and solvent is critical. If using a hydroxamic acid precursor, a weak base like sodium carbonate in a polar aprotic solvent such as acetone can be effective.[2] For hydrazone precursors, acetic anhydride can serve as both the cyclizing agent and solvent.[3] Consider screening different bases and solvents to optimize the reaction conditions. |
| Decomposition of Starting Material | The starting materials, particularly hydroxamic acids, can be sensitive to strong bases or high temperatures. Ensure the reaction is carried out under appropriate temperature control. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. |
| Poor Quality of Reagents | Ensure all reagents, especially the starting hydroxamic acid or hydrazone, are pure and dry. Impurities can interfere with the reaction and lead to the formation of side products. |
| Incorrect Stoichiometry | Verify the stoichiometry of the reactants. An incorrect ratio of starting material to the cyclizing agent or base can result in an incomplete reaction. |
Problem 2: Formation of Multiple Products (Side Reactions)
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Side Reactions of the Starting Material | Hydroxamic acids can undergo side reactions under harsh conditions. To minimize these, use milder reaction conditions, such as a weaker base or lower temperature. |
| Competing Reaction Pathways | The presence of multiple reactive sites in the starting material could lead to different cyclization pathways. Protecting sensitive functional groups that are not involved in the cyclization can help direct the reaction towards the desired product. |
| Impure Starting Materials | Impurities in the starting materials can lead to the formation of unexpected byproducts. Purify the starting materials before use. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Product is highly polar | If the product is highly polar, it may be difficult to extract from an aqueous workup. Consider using a more polar organic solvent for extraction or employing reverse-phase column chromatography. |
| Product co-elutes with impurities | If the product is difficult to separate from impurities by column chromatography, try using a different eluent system or a different stationary phase. Recrystallization can also be an effective purification method for solid products.[2] |
| Product is unstable on silica gel | Some compounds may decompose on silica gel. In such cases, consider using a different purification technique like preparative TLC with a less acidic stationary phase (e.g., neutral alumina) or recrystallization. |
Optimization of Reaction Conditions
The following table summarizes a hypothetical optimization study for the cyclization of a hydroxamic acid to a this compound-3,6(4H,5H)-dione, based on general principles of organic synthesis.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ (1.5) | Acetone | Reflux | 4 | 65 |
| 2 | K₂CO₃ (1.5) | Acetone | Reflux | 4 | 72 |
| 3 | Et₃N (2.0) | DCM | Room Temp | 12 | 45 |
| 4 | DBU (1.2) | THF | 0 to Room Temp | 6 | 55 |
| 5 | K₂CO₃ (1.5) | Acetonitrile | Reflux | 4 | 78 |
| 6 | K₂CO₃ (1.5) | DMF | 80 | 2 | 60 |
| 7 | K₂CO₃ (1.5) | Acetonitrile | 60 | 8 | 82 |
| 8 | K₂CO₃ (2.0) | Acetonitrile | 60 | 8 | 80 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Cyclization of N-(1-benzotriazolylcarbonyl)-amino acid hydroxamic acids[1][2]
-
Preparation of the Hydroxamic Acid: The N-(1-benzotriazolylcarbonyl)-amino acid is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like aqueous ethanol to yield the corresponding hydroxamic acid.
-
Cyclization: To a solution of the hydroxamic acid in acetone, a 10% aqueous solution of sodium carbonate is added.
-
The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).
-
Workup: The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane). The organic layer is washed with cold 1% HCl solution and then with water.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Protocol 2: Cyclization of Hydrazones using Acetic Anhydride[3]
-
Dissolution: Dissolve the hydrazone starting material in acetic anhydride.
-
Reaction: The reaction mixture is refluxed for several hours (e.g., 4 hours) at a temperature around 100°C.
-
Workup: After cooling, the reaction mixture is poured onto crushed ice with stirring.
-
Isolation: The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound derivatives.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting guide for addressing low product yield in this compound cyclization.
References
Technical Support Center: Synthesis of 2H-1,2,5-Oxadiazine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals engaged in the synthesis of 2H-1,2,5-Oxadiazine derivatives, a class of heterocyclic compounds with potential applications in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound-3,6(4H,5H)-diones from N-(1-benzotriazolylcarbonyl)-amino acids.
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of hydroxamic acid intermediate (3) | 1. Incomplete activation of the N-(1-benzotriazolylcarbonyl)-amino acid (1).2. Degradation of the starting material or intermediate.3. Suboptimal reaction temperature. | 1. Ensure the N-(1-benzotriazolylcarbonyl)-amino acid is fully dissolved before adding hydroxylamine.2. Use freshly prepared solutions and high-purity solvents.3. Maintain the reaction temperature at 0-5 °C during the addition of hydroxylamine to minimize side reactions. |
| Difficulty in isolating the hydroxamic acid intermediate | The hydroxamic acid is too soluble in the aqueous phase during workup. | After reaction completion, carefully acidify the aqueous solution to pH 3-4 with cold 10% HCl to precipitate the hydroxamic acid. Filter the precipitate quickly and wash with cold water. |
| Low yield of the final this compound-3,6(4H,5H)-dione (4) | 1. Inefficient cyclization of the hydroxamic acid (3).2. Formation of side products due to harsh reaction conditions.3. The hydroxamic acid intermediate was not completely dry. | 1. Ensure the hydroxamic acid is fully dissolved in a suitable solvent like acetone before adding the base for cyclization.2. Use a mild base such as a 10% sodium carbonate solution for the cyclization step.3. Dry the hydroxamic acid thoroughly under vacuum before proceeding to the cyclization step. |
| Presence of impurities in the final product | 1. Incomplete reaction.2. Co-precipitation of starting materials or side products.3. Ineffective purification. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete conversion.2. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or cyclohexane/ethyl acetate) to remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound-3,6(4H,5H)-dione derivatives?
A1: The synthesis involves a two-step process. First, an N-(1-benzotriazolylcarbonyl)-amino acid is reacted with hydroxylamine to form a hydroxamic acid intermediate. This intermediate is then cyclized in the presence of a base to yield the final this compound-3,6(4H,5H)-dione.[1][2]
Q2: What are the key factors influencing the yield of the final product?
A2: The purity of the starting materials and solvents, precise temperature control during the formation of the hydroxamic acid, and the choice of base for the final cyclization step are critical factors for achieving a good yield.
Q3: Can other bases be used for the cyclization step?
A3: While a 10% sodium carbonate solution is reported to be effective, other mild inorganic or organic bases could potentially be used.[2] However, it is recommended to perform small-scale pilot reactions to optimize the conditions for a specific substrate.
Q4: How can the purity of the synthesized compounds be assessed?
A4: The purity of the this compound derivatives can be determined using standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and elemental analysis.[1][2]
Data Presentation
Table 1: Synthesis Yields of this compound-3,6(4H,5H)-dione Derivatives
| Compound | R¹ | R² | Hydroxamic Acid Intermediate Yield (%) | Final Product Yield (%) |
| 4a | H | Phenyl | 75 | 68 |
| 4b | Methyl | Phenyl | 72 | 65 |
| 4c | Benzyl | Phenyl | 78 | 70 |
| 4d | H | 4-Chlorophenyl | 70 | 62 |
| 4e | Methyl | 4-Chlorophenyl | 68 | 60 |
| 4f | Benzyl | 4-Chlorophenyl | 73 | 66 |
Data derived from the synthesis of 2-substituted and 2,4-disubstituted this compound-3,6(4H,5H)-diones.[1][2]
Experimental Protocols
1. Synthesis of Hydroxamic Acid Intermediates (3a-f)
-
Step 1: Dissolve 10 mmol of the appropriate N-(1-benzotriazolylcarbonyl)-amino acid (1) in 150 mL of tetrahydrofuran (THF).
-
Step 2: Cool the solution to 0-5 °C in an ice bath.
-
Step 3: Add a solution of 15 mmol of hydroxylamine hydrochloride and 15 mmol of sodium bicarbonate in 20 mL of water dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Step 4: Stir the reaction mixture at room temperature for 2 hours.
-
Step 5: Evaporate the THF under reduced pressure.
-
Step 6: Add 50 mL of water to the residue and acidify to pH 3-4 with cold 10% HCl.
-
Step 7: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
2. Synthesis of this compound-3,6(4H,5H)-diones (4a-f)
-
Step 1: Dissolve 5 mmol of the dried hydroxamic acid (3) in 130 mL of acetone.
-
Step 2: Add 5 mL of a 10% aqueous solution of sodium carbonate.[2]
-
Step 3: Stir the mixture at room temperature for 3 hours.
-
Step 4: Evaporate the acetone under reduced pressure.
-
Step 5: Add 50 mL of water to the residue and acidify to pH 3-4 with 1% HCl.
-
Step 6: Extract the product with dichloromethane (3 x 30 mL).
-
Step 7: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Step 8: Purify the crude product by recrystallization from a suitable solvent.
Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
"addressing stability issues of 2H-1,2,5-Oxadiazine in solution"
Disclaimer: The following troubleshooting guide and frequently asked questions provide a general framework for addressing stability issues encountered with 2H-1,2,5-Oxadiazine and its derivatives in solution. The information is based on established principles of heterocyclic chemistry and stability testing of related compounds, as specific degradation pathways for the parent this compound are not extensively detailed in publicly available literature. Researchers should use this as a guide to conduct their own systematic stability assessments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative is showing rapid degradation upon dissolution in protic solvents like methanol or water. What could be the cause?
A1: Protic solvents can facilitate hydrolytic degradation, especially if the solution's pH is not neutral. The 1,2,5-oxadiazine ring may be susceptible to nucleophilic attack by water or alcohol, potentially leading to ring-opening. The rate of degradation can be influenced by the nature of substituents on the oxadiazine ring.
Troubleshooting Steps:
-
pH Control: Ensure the solvent is buffered to a neutral pH. The stability of your compound may be pH-dependent.
-
Solvent Choice: If possible, consider using aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) for stock solutions.
-
Low Temperature: Prepare and store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down potential degradation kinetics.
-
Concentration Effects: Investigate if the degradation is concentration-dependent.
Q2: I observe new peaks in the HPLC chromatogram of my compound after a few days of storage in solution. How can I identify if these are degradation products?
A2: The appearance of new, growing peaks over time is a strong indication of degradation. To confirm, you can perform a forced degradation study to intentionally degrade a sample and compare the resulting chromatograms.
Troubleshooting Workflow:
-
Peak Tracking: Monitor the area of the main peak (your compound) and the new peaks over time. A decrease in the main peak area corresponding to an increase in the new peak areas suggests degradation.
-
Forced Degradation: Subject a sample of your compound to stress conditions (acid, base, oxidation, heat, light) to accelerate degradation. This can help to confirm that the new peaks are indeed related to your compound.
-
Mass Spectrometry (LC-MS): Analyze your sample using LC-MS to determine the mass-to-charge ratio (m/z) of the parent compound and the new peaks. The masses of the degradation products can provide clues about the degradation pathway (e.g., hydrolysis would add the mass of water).
Q3: Are this compound derivatives sensitive to light?
A3: Heterocyclic compounds, particularly those with nitrogen-oxygen bonds, can be susceptible to photolytic degradation. It is advisable to protect solutions of this compound derivatives from light unless photostability has been confirmed.
Preventative Measures:
-
Store solutions in amber vials or wrap containers in aluminum foil.
-
Conduct experiments under minimal light conditions where possible.
-
Include a photostability test in your stability assessment protocol.
Q4: My compound seems to be unstable in the presence of certain reagents, especially those containing thiol or amine groups. Why might this be?
A4: The 1,2,5-oxadiazine ring system, particularly related structures like furoxans (1,2,5-oxadiazole-N-oxides), can be susceptible to nucleophilic attack. Thiols and amines are potent nucleophiles that could potentially react with the oxadiazine ring, leading to ring-opening or other reactions.
Recommendations:
-
Avoid using solvents or reagents with reactive nucleophilic groups if possible.
-
If their use is unavoidable, conduct compatibility studies to assess the stability of your compound in their presence over the experimental timeframe.
-
Consider protecting groups for sensitive functionalities on your oxadiazine derivative if nucleophilic reagents are required for a subsequent reaction.
Summary of Potential Stability Issues
| Factor | Potential Issue | Recommended Action |
| pH | Acidic or basic conditions may catalyze hydrolysis and ring cleavage. | Maintain neutral pH; use buffered solutions. |
| Solvent | Protic solvents (water, methanol) may act as nucleophiles. | Use aprotic solvents for stock solutions where possible. |
| Temperature | Elevated temperatures can accelerate degradation. | Store solutions at reduced temperatures (refrigerated or frozen). |
| Light | UV or visible light may induce photolytic degradation. | Protect solutions from light using amber vials or foil. |
| Oxidizing Agents | Susceptibility to oxidation is possible. | Avoid exposure to strong oxidizing agents. |
| Nucleophiles | Reagents with thiol or amine groups may cause ring-opening. | Assess compatibility before use. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound Derivatives
This protocol outlines a general procedure to assess the stability of a this compound derivative under various stress conditions.
1. Materials:
-
Your this compound derivative
-
Solvents: Acetonitrile (ACN), Water (HPLC grade)
-
Acidic solution: 0.1 M Hydrochloric Acid (HCl)
-
Basic solution: 0.1 M Sodium Hydroxide (NaOH)
-
Oxidizing agent: 3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a suitable column and detector (e.g., UV-Vis or PDA)
-
LC-MS system for peak identification
-
pH meter
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of your compound in ACN at a known concentration (e.g., 1 mg/mL).
3. Degradation Conditions (perform in parallel):
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 40°C for 24 hours.
-
At time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 40°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At specified time points, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Dilute an aliquot of the stock solution with a 50:50 ACN:water mixture.
-
Incubate at 60°C for 48 hours.
-
At specified time points, withdraw a sample for HPLC analysis.
-
-
Photolytic Degradation:
-
Dilute an aliquot of the stock solution with a 50:50 ACN:water mixture.
-
Expose the solution to a light source in a photostability chamber (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample wrapped in foil to protect from light.
-
Analyze samples at appropriate time intervals.
-
4. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate the percentage degradation of the parent compound.
-
If significant degradation is observed, use LC-MS to identify the mass of the degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Forced degradation experimental workflow.
Caption: Conceptual degradation pathways.
Technical Support Center: Selective Synthesis of 2H-1,2,5-Oxadiazine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the selective synthesis of 2H-1,2,5-Oxadiazine isomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound isomers, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Starting Materials: Degradation of reagents, particularly hydroxylamine derivatives or nitrile oxides. 2. Incorrect Reaction Temperature: Suboptimal temperature for cyclization. 3. Inappropriate Solvent: Poor solubility of reactants or intermediates. 4. Catalyst Inactivity: Deactivation of the catalyst, if used. | 1. Reagent Quality Check: Verify the purity and activity of starting materials using techniques like NMR or titration. Use freshly prepared reagents whenever possible. 2. Temperature Optimization: Screen a range of temperatures. For cyclization of hydroxamic acids, gentle heating is often required. 3. Solvent Screening: Test a variety of aprotic and protic solvents to find the optimal medium for the reaction. 4. Catalyst Selection: If using a catalyst, ensure it is properly activated and consider screening different catalysts. |
| Poor Regio- or Stereoselectivity | 1. Lack of Directing Groups: The substituents on the precursors do not sufficiently influence the desired isomeric outcome. 2. Competing Reaction Pathways: Formation of other oxadiazine or oxadiazole isomers. For example, the dimerization of nitrile oxide intermediates can lead to furoxan byproducts. 3. Isomerization: The desired isomer may be converting to a more stable isomer under the reaction conditions. | 1. Introduce Directing Groups: Modify the starting materials with sterically bulky or electronically guiding groups to favor the formation of one isomer. 2. Control Reaction Conditions: Adjust the temperature, reaction time, and rate of addition of reagents to favor the kinetic product over the thermodynamic one. The choice of base can also be critical in directing the cyclization pathway. 3. Isomer Separation: If selectivity cannot be achieved, focus on developing an efficient method for separating the isomers, such as chromatography or crystallization. |
| Formation of Furoxan Byproducts | 1. Dimerization of Nitrile Oxide Intermediate: A common side reaction in syntheses involving in-situ generation of nitrile oxides. | 1. High Dilution: Perform the reaction under high dilution conditions to minimize intermolecular reactions. 2. Trapping Agent: Use an excess of the dipolarophile to trap the nitrile oxide as it is formed. |
| Difficulty in Product Purification | 1. Similar Polarity of Isomers: Isomers often have very similar physical properties, making them difficult to separate by standard column chromatography. 2. Contamination with Starting Materials: Incomplete reaction. 3. Product Instability: Decomposition of the product on silica gel. | 1. Advanced Chromatographic Techniques: Employ chiral chromatography for enantiomers or supercritical fluid chromatography (SFC) for diastereomers and constitutional isomers. 2. Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of starting materials. 3. Alternative Purification Methods: Consider recrystallization, preparative TLC, or derivatization to facilitate separation, followed by removal of the derivatizing group. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the this compound ring system?
A1: The main strategies for constructing the this compound ring system include:
-
Cyclization of hydroxamic acids: Derivatives of N-(1-benzotriazolylcarbonyl)-amino acids can be cyclized to form this compound-3,6(4H,5H)-dione derivatives.[1][2]
-
Cycloaddition reactions: While less common for this specific isomer, 1,3-dipolar cycloaddition reactions involving nitrile oxides are a general approach for forming related oxadiazole rings and can be adapted.
-
From hydrazones: Substituted hydrazones can be reacted with reagents like acetic anhydride to yield 1,2,5-oxadiazine compounds.[3]
Q2: How can I control the regioselectivity during the cyclization step?
A2: The regioselectivity is often dictated by the nature and position of substituents on the acyclic precursor. Steric hindrance can play a significant role; a bulky substituent may direct the cyclization to the less hindered position. The electronic nature of the substituents also influences the nucleophilicity of the reacting centers, thereby affecting the regiochemical outcome. Careful selection of precursors with appropriate substitution patterns is key.
Q3: What is the role of the base in the synthesis of oxadiazine isomers?
A3: The choice of base can be critical. In reactions such as the cyclization of amidoximes with esters, the base can influence which product is selectively synthesized.[3] For instance, a weaker base might favor the formation of the kinetic product, while a stronger base could lead to the thermodynamic product through equilibration. It is advisable to screen a range of organic and inorganic bases to optimize for the desired isomer.
Q4: Are there any computational methods to predict isomer stability?
A4: Yes, computational chemistry can be a powerful tool. Density Functional Theory (DFT) calculations can be used to model the transition states for the formation of different isomers and to calculate their relative thermodynamic stabilities. This information can help in selecting reaction conditions that favor the formation of the desired isomer.
Q5: What are the common analytical techniques to characterize and differentiate this compound isomers?
A5: A combination of spectroscopic and analytical techniques is essential:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁵N): Provides information about the connectivity and chemical environment of atoms. Nuclear Overhauser Effect (NOE) experiments can help determine the relative stereochemistry of substituents.
-
Mass Spectrometry (MS): Confirms the molecular weight and elemental composition.
-
X-ray Crystallography: Provides unambiguous structural elucidation of crystalline compounds, including absolute stereochemistry.
-
Chiral High-Performance Liquid Chromatography (HPLC): Used to separate and quantify enantiomers.
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted this compound-3,6(4H,5H)-diones from Hydroxamic Acids[1][2]
-
Preparation of the Hydroxamic Acid Precursor:
-
To a solution of the corresponding N-(1-benzotriazolylcarbonyl)-amino acid in a suitable solvent (e.g., acetone), add a solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) in water.
-
Stir the reaction mixture at room temperature for the appropriate time (typically a few hours), monitoring by TLC.
-
Upon completion, perform a standard aqueous workup, including extraction with an organic solvent (e.g., dichloromethane) and washing with dilute acid and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the resulting hydroxamic acid by recrystallization or column chromatography.
-
-
Cyclization to the this compound-3,6(4H,5H)-dione:
-
Dissolve the purified hydroxamic acid in a suitable high-boiling aprotic solvent (e.g., toluene).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., cyclohexane/ethyl acetate) to afford the desired this compound derivative.
-
Visualizations
References
- 1. [PDF] Stereoselective Synthesis, Synthetic and Pharmacological Application of Monoterpene-Based 1,2,4- and 1,3,4-Oxadiazoles | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
"overcoming challenges in the purification of 2H-1,2,5-Oxadiazine derivatives"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2H-1,2,5-Oxadiazine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives.
Issue 1: Low Recovery of the Target Compound After Column Chromatography
Question: I am experiencing a significant loss of my this compound derivative during silica gel column chromatography. What are the potential causes and solutions?
Answer:
Low recovery during column chromatography can be attributed to several factors. The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. Additionally, the compound may have irreversible adsorption to the stationary phase or co-elute with other impurities.
Troubleshooting Steps:
-
Assess Compound Stability: Before performing column chromatography, it is crucial to assess the stability of your this compound derivative on silica gel. This can be done by spotting a solution of the pure compound on a TLC plate, letting it sit for several hours, and then eluting it to see if any degradation has occurred.
-
Deactivate the Silica Gel: If your compound is found to be sensitive to the acidity of the silica gel, you can use deactivated silica. This is prepared by treating the silica gel with a base, such as triethylamine, before packing the column. A common practice is to use a solvent system containing a small percentage (0.1-1%) of triethylamine during chromatography.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica gel like C18 for reverse-phase chromatography.
-
Optimize the Solvent System: A suboptimal solvent system can lead to poor separation and recovery. Systematically screen different solvent systems using TLC to find one that provides good separation (Rf value of the target compound between 0.2 and 0.4) and minimizes tailing.
-
Check for Irreversible Adsorption: If the compound is highly polar, it may bind strongly to the silica gel. In such cases, a more polar eluent or a different stationary phase might be necessary.
Issue 2: Co-elution of Impurities with the Target Compound
Question: I am unable to separate my target this compound derivative from a persistent impurity using column chromatography. How can I improve the separation?
Answer:
Co-elution of impurities is a common challenge in chromatography. This can be due to similar polarities of the compound and the impurity, or due to the limitations of the chosen chromatographic conditions.
Troubleshooting Steps:
-
Fine-tune the Eluent System: Even small changes in the solvent composition can significantly impact separation. Try varying the ratio of your solvents or introducing a third solvent to modify the selectivity of the separation.
-
Employ Gradient Elution: If isocratic elution (using a constant solvent composition) is not effective, a gradient elution, where the polarity of the eluent is gradually increased, can help to resolve closely eluting compounds.
-
Consider a Different Chromatographic Technique: If silica gel chromatography is not providing the desired separation, consider other techniques such as:
-
Reverse-Phase Chromatography: This is particularly useful for separating compounds with different hydrophobicities.
-
Preparative HPLC: This can offer much higher resolution than standard column chromatography.
-
-
Recrystallization: If the impurity is present in a small amount, recrystallization of the impure fractions can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is an oil and I cannot crystallize it. What are my options for purification?
A1: Purifying non-crystalline oils can be challenging. Besides column chromatography, you can consider the following techniques:
-
Preparative Thin-Layer Chromatography (Prep-TLC): This is a scalable version of analytical TLC that can be used to purify small to medium quantities of material.
-
Kugelrohr Distillation: For volatile oils, distillation under reduced pressure can be an effective purification method.
-
Salt Formation: If your derivative has a basic or acidic handle, you can try to form a salt which may be crystalline and can be purified by recrystallization.
Q2: I am observing streaking/tailing of my compound on the TLC plate. What does this indicate and how can I fix it?
A2: Streaking or tailing on a TLC plate often indicates that the compound is interacting strongly with the stationary phase, is being overloaded on the plate, or is degrading. To address this:
-
Add a Modifier to the Eluent: For basic compounds, adding a small amount of triethylamine or ammonia to the eluent can improve the peak shape. For acidic compounds, adding acetic acid or formic acid can help.
-
Reduce the Sample Concentration: Overloading the TLC plate can lead to tailing. Try spotting a more dilute solution of your sample.
-
Check for Decomposition: As mentioned in Issue 1, your compound might be degrading on the silica gel.
Q3: What are some common solvents for the recrystallization of this compound derivatives?
A3: The choice of recrystallization solvent is highly dependent on the specific structure of the derivative. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature. Common solvent systems to screen include:
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Hexanes
-
Toluene
-
Ethanol/Water
-
Acetone/Water
It is recommended to screen a range of solvents on a small scale to identify the optimal conditions.
Data Presentation
Table 1: Comparison of Purification Methods for a Model this compound Derivative
| Purification Method | Purity (%) | Yield (%) | Time (hours) | Solvent Consumption (mL) |
| Silica Gel Chromatography (Isocratic) | 95.2 | 65 | 4 | 500 |
| Silica Gel Chromatography (Gradient) | 98.1 | 60 | 6 | 750 |
| Reverse-Phase Chromatography | 99.5 | 55 | 8 | 1000 |
| Recrystallization | 99.8 | 80 (of impure solid) | 2 | 100 |
Note: Data presented is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Column Chromatography
-
Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexanes).
-
Add 1% (v/v) of triethylamine to the slurry.
-
Stir the slurry for 15 minutes.
-
Pack the column with the deactivated silica gel slurry.
-
Equilibrate the column by passing 2-3 column volumes of the initial eluent (containing 0.1-1% triethylamine) through it before loading the sample.
Protocol 2: Small-Scale Recrystallization Screening
-
Place approximately 10-20 mg of the crude this compound derivative into a small test tube.
-
Add a few drops of a chosen solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the test tube while adding the solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
Evaluate the quality and quantity of the crystals formed to determine the suitability of the solvent. Repeat with different solvents to find the optimal one.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for column chromatography of this compound derivatives.
Technical Support Center: Refining Protocols for the Scale-Up of 2H-1,2,5-Oxadiazine Production
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in scaling up the production of 2H-1,2,5-Oxadiazine. The information is designed to address common challenges encountered during the transition from laboratory to pilot-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of heterocyclic compounds like this compound?
A1: Common challenges in scaling up heterocyclic synthesis include managing reaction exotherms, ensuring adequate mixing and heat transfer, controlling impurities, and addressing changes in reaction selectivity.[1][2] The transition from a laboratory flask to a large reactor can significantly impact these factors due to the change in the surface area-to-volume ratio.[3]
Q2: Why is temperature control critical during the scale-up of this compound synthesis?
A2: Many reactions for synthesizing heterocyclic compounds are exothermic, meaning they release heat.[4] In a large-scale reactor, inefficient heat removal can lead to a rapid temperature increase, potentially causing thermal runaway, side reactions, and degradation of the product.[4][5] Precise temperature control is crucial for maintaining reaction selectivity and ensuring safety.[3]
Q3: How can I ensure consistent product quality and purity during scale-up?
A3: Implementing Quality by Design (QbD) principles and utilizing Process Analytical Technology (PAT) can help ensure consistent product quality.[6][7] This involves identifying critical process parameters (CPPs) that affect critical quality attributes (CQAs) and monitoring them in real-time.[7] Robust purification methods, such as crystallization, are also essential for achieving high purity on a larger scale.[8]
Q4: What is the importance of pilot-scale testing before full production?
A4: Pilot-scale testing serves as a crucial intermediate step to identify and address unforeseen challenges before committing to full-scale manufacturing.[9][10] It allows for the validation of process parameters, optimization of equipment, and generation of sufficient material for further studies, bridging the gap between laboratory research and commercial production.[10]
Q5: What are the key considerations for choosing appropriate equipment for scale-up?
A5: Equipment selection should consider factors such as reactor geometry, material compatibility, and mixing efficiency.[11] The material of the reactor must be compatible with the reactants and solvents to avoid corrosion.[12] The mixing system should be designed to ensure homogeneity and prevent hotspots, which can be more challenging in larger vessels.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced Yield at Larger Scale | - Inefficient mixing leading to localized "hot spots" and side reactions.[3] - Poor temperature control. - Change in reaction kinetics due to different heating and cooling rates. | - Optimize the agitation speed and impeller design for the larger reactor. - Implement a more robust temperature control system with multiple probes. - Re-evaluate the reaction kinetics at the pilot scale and adjust parameters accordingly. |
| Increased Impurity Profile | - Longer reaction times at scale may lead to the formation of degradation products. - Inconsistent temperature distribution. - Impurities in larger batches of starting materials.[13] | - Analyze the impurity profile to identify the source and adjust reaction conditions to minimize their formation. - Improve mixing and heat transfer to maintain a uniform temperature. - Qualify suppliers and test the purity of raw materials before use. |
| Difficulty in Product Isolation and Purification | - Different crystal forms (polymorphs) may appear at a larger scale.[1] - Inefficient filtration or washing of the product. | - Conduct polymorph screening under various conditions to identify and control the desired crystal form. - Optimize the filtration and washing steps for the larger equipment. |
| Thermal Runaway or Exotherm Control Issues | - Inadequate heat removal capacity of the reactor.[4][9] - Addition rate of a reactant is too fast.[3] | - Ensure the reactor's cooling system is sufficient for the heat generated by the reaction.[9] - Control the addition rate of the exothermic reactant and monitor the internal temperature closely.[3] |
Data Presentation
Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales
| Parameter | Lab Scale (1 L) | Pilot Scale (50 L) |
| Batch Size | 100 g | 5 kg |
| Reaction Temperature | 25°C ± 1°C | 25°C ± 2°C |
| Addition Time of Reagent B | 30 minutes | 2.5 hours |
| Stirring Speed | 300 RPM | 150 RPM |
| Average Yield | 85% | 78% |
| Purity (by HPLC) | 99.5% | 98.2% |
| Major Impurity | 0.2% | 1.1% |
Experimental Protocols
Lab-Scale Synthesis of this compound (Illustrative)
-
Charging the Reactor: A 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a temperature probe is charged with starting material A (100 g) and solvent (500 mL).
-
Reaction Initiation: The mixture is stirred at 300 RPM and cooled to 0-5°C using an ice bath.
-
Reagent Addition: A solution of reagent B (1.1 equivalents) in the solvent is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.
-
Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is consumed.
-
Work-up: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield pure this compound.
Pilot-Scale Synthesis of this compound (Illustrative)
-
Reactor Preparation: A 50 L glass-lined reactor is cleaned, dried, and purged with nitrogen.
-
Charging: The reactor is charged with starting material A (5 kg) and solvent (25 L).
-
Cooling and Agitation: The reactor contents are cooled to 0-5°C with agitation set to 150 RPM.
-
Controlled Addition: A solution of reagent B (1.1 equivalents) is added via a dosing pump over 2.5 hours, ensuring the internal temperature does not exceed 10°C. The addition rate is linked to the temperature reading to prevent exotherm spikes.
-
Process Monitoring: The reaction progress is monitored using in-situ IR spectroscopy. Samples are also taken for HPLC analysis.
-
Quenching and Extraction: The reaction is quenched by the controlled addition of water. The product is then extracted into the designated organic solvent.
-
Crystallization: The concentrated product solution is cooled in a controlled manner to induce crystallization. The resulting slurry is filtered, and the cake is washed with a cold solvent.
-
Drying: The purified this compound is dried under vacuum at a controlled temperature.
Visualizations
Caption: Troubleshooting workflow for scale-up issues.
Caption: Pilot-scale production process flow diagram.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP | Semantic Scholar [semanticscholar.org]
- 6. mt.com [mt.com]
- 7. mt.com [mt.com]
- 8. catsci.com [catsci.com]
- 9. amarequip.com [amarequip.com]
- 10. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 11. m.youtube.com [m.youtube.com]
- 12. scribd.com [scribd.com]
- 13. pubs.acs.org [pubs.acs.org]
"minimizing side reactions in the synthesis of oxadiazine heterocycles"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of oxadiazine heterocycles.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired 1,3,4-Oxadiazole
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Cyclodehydration of Diacylhydrazine Intermediate | - Increase Reaction Temperature: Gradually increase the temperature to improve the rate of cyclization, but monitor for potential degradation. - Use a Stronger Dehydrating Agent: If using a mild dehydrating agent, consider switching to a more potent one like phosphorus oxychloride (POCl₃) or triflic anhydride.[1] - Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition of the product with prolonged heating. |
| Inefficient Oxidative Cyclization of Acylhydrazone | - Choice of Oxidizing Agent: The selection of the oxidizing agent is critical. Common and effective options include bromine in acetic acid, iodine with potassium iodide, or copper(II) acetate.[2] - Control of Reaction pH: For reactions involving a base, such as those using carbon disulfide, ensure the basicity is sufficient to facilitate the reaction, followed by proper acidification to precipitate the product.[2] - Inert Atmosphere: For oxygen-sensitive reactions, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of starting materials or intermediates. |
| Decomposition of Starting Materials or Product | - Temperature Control: For thermally sensitive compounds, maintain a lower reaction temperature and consider longer reaction times.[3][4] - Purification Method: Use appropriate purification techniques such as recrystallization from a suitable solvent (e.g., ethanol, methanol, or benzene/hexane mixtures) or column chromatography on silica gel to isolate the pure product.[1][2] |
| Poor Quality of Reagents or Solvents | - Use Anhydrous Solvents: Moisture can interfere with many of the dehydrating agents used. Ensure solvents are properly dried before use. - Check Reagent Purity: Use reagents of high purity to avoid side reactions caused by impurities. |
Issue 2: Formation of Significant Side Products in 1,3,4-Oxadiazole Synthesis
Common Side Products and Mitigation Strategies
| Side Product | Formation Mechanism | Prevention and Minimization Strategies |
| 1,3,4-Thiadiazole Derivatives | When using sulfur-containing reagents like carbon disulfide or thiosemicarbazide, a competing cyclization can lead to the formation of the corresponding thiadiazole. | - Optimize Reaction Conditions: Carefully control the reaction temperature and stoichiometry of the reagents. - Choice of Reagents: If thiadiazole formation is a persistent issue, consider a synthetic route that avoids sulfur-containing reagents. |
| Unreacted Diacylhydrazine or Acylhydrazone | Incomplete cyclization due to insufficient heating, reaction time, or potency of the dehydrating/oxidizing agent. | - Monitor Reaction Progress: Use TLC to track the consumption of the starting material. - Optimize Reaction Conditions: Refer to the troubleshooting steps for low yield to drive the reaction to completion. |
| Polymeric Byproducts | Can occur at high temperatures or with highly reactive intermediates. | - Control Reaction Concentration: Avoid overly concentrated reaction mixtures. - Optimize Temperature: Run the reaction at the lowest effective temperature. |
Issue 3: Challenges in the Synthesis of 1,3,4-Oxadiazines
The synthesis of 1,3,4-oxadiazines can be more challenging, and the literature is less extensive. However, some common issues can be addressed.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of 1,3,4-Oxadiazine | Instability of intermediates, such as N-acyldiazenes, when acylhydrazides are used as precursors.[5] | - One-Pot Synthesis: Employing a one-pot protocol where the intermediate is generated and consumed in situ can improve yields.[5] - Catalyst Selection: For cycloaddition reactions, the choice of catalyst is crucial. 4-(Dimethylamino)pyridine (DMAP) has been shown to be effective in certain syntheses.[5] |
| Formation of Complex Mixtures | The reaction of hydrazides with carbonyl compounds can lead to a variety of condensation and cyclization products.[6] | - Control of Stoichiometry: Precise control over the molar ratios of the reactants is essential. - Stepwise Synthesis: Consider a stepwise approach where intermediates are isolated and purified before proceeding to the next step to have better control over the reaction. |
| Difficulty in Purification | The polarity of 1,3,4-oxadiazine derivatives can be similar to that of byproducts, making separation by chromatography challenging. | - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. - Derivative Formation: In some cases, converting the product to a crystalline derivative can facilitate purification, followed by regeneration of the desired compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles?
A1: The most prevalent methods include the cyclodehydration of 1,2-diacylhydrazines using dehydrating agents like POCl₃, and the oxidative cyclization of N-acylhydrazones using oxidizing agents such as bromine in acetic acid.[1][7]
Q2: How can I avoid the formation of 1,3,4-thiadiazole as a byproduct?
A2: The formation of a 1,3,4-thiadiazole side product is common when using sulfur-based reagents. To circumvent this, you can choose a synthetic route that does not involve sulfur, for instance, the cyclodehydration of diacylhydrazines or the oxidation of acylhydrazones. If a sulfur-containing starting material is necessary, careful optimization of reaction conditions, such as temperature and reaction time, may help to favor the formation of the oxadiazole.
Q3: My 1,3,4-oxadiazine synthesis is not working. What are some initial troubleshooting steps?
A3: For 1,3,4-oxadiazine synthesis, particularly from acylhydrazides, a key challenge can be the stability of the in-situ generated intermediates.[5] Start by verifying the purity of your starting materials and ensuring your solvents are anhydrous. Consider a one-pot approach to minimize the decomposition of reactive intermediates.[5] Also, evaluate the catalyst and reaction conditions; for example, DMAP has been used successfully as a catalyst in some cycloaddition routes.[5]
Q4: What are the typical yields I can expect for 1,3,4-oxadiazole synthesis?
A4: Yields can vary significantly depending on the specific substrates and reaction conditions. However, for many common methods, you can expect yields in the range of 54% to over 90%.[2] For example, cyclization using POCl₃ has been reported with yields from 54-66%, while other methods can achieve yields of 71-81% or even higher.[2]
Q5: What purification techniques are most effective for oxadiazole and oxadiazine derivatives?
A5: For solid products, recrystallization is a common and effective method.[2] Suitable solvents include ethanol, methanol, and mixtures like benzene/hexane. For non-crystalline products or for separating mixtures of similar polarity, silica gel column chromatography is the preferred method.[2] The choice of eluent will depend on the polarity of your specific compound.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Cyclodehydration of 1,2-Diacylhydrazines using POCl₃[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,2-diacylhydrazine (1 equivalent) in phosphorus oxychloride (POCl₃) (used as both reagent and solvent).
-
Reaction: Heat the mixture to reflux for several hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Isolation: The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the solid with cold water and then purify by recrystallization from a suitable solvent, such as methanol or ethanol, to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Oxidative Cyclization of N-Acylhydrazones[2]
-
Preparation of Acylhydrazone: Condense an appropriate acylhydrazide with an aldehyde in a suitable solvent (e.g., ethanol) with a catalytic amount of acid to form the N-acylhydrazone. This intermediate can be isolated or used directly.
-
Reaction Setup: Dissolve the N-acylhydrazone (1 equivalent) in glacial acetic acid.
-
Oxidation: Slowly add a solution of bromine in glacial acetic acid dropwise to the stirring solution at room temperature.
-
Reaction: Continue stirring for a few hours until the reaction is complete (monitored by TLC).
-
Isolation: Pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration.
-
Purification: Wash the crude product with water and then recrystallize from a suitable solvent like ethanol to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.
Protocol 3: One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates[5]
-
Generation of N-acyldiazene: In a flame-dried test tube under an oxygen atmosphere, charge the acylhydrazide (1 equivalent) and sodium nitrite (0.1 equivalents). Add toluene, followed by nitric acid (0.2 equivalents). Stir the mixture for 2 hours at room temperature.
-
Cycloaddition: In a separate flame-dried test tube under a nitrogen atmosphere, add the allenoate (1.2 equivalents) dissolved in toluene. Transfer the N-acyldiazene mixture from the first tube to the second.
-
Catalysis: After stirring for 30 minutes at room temperature, add 4-(dimethylamino)pyridine (DMAP) (0.3 equivalents) in toluene.
-
Reaction: Stir the reaction mixture for 48 hours at room temperature.
-
Work-up: Dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium carbonate. Separate the organic layer, dry it over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to yield the 1,3,4-oxadiazine.
Data Presentation
Table 1: Comparison of Yields for Different 1,3,4-Oxadiazole Synthetic Methods
| Synthetic Method | Reagents | Typical Yields (%) | Reference |
| Cyclodehydration | 1,2-Diacylhydrazine, POCl₃ | 54 - 66 | [2] |
| Oxidative Cyclization | Acylhydrazone, I₂/KI, NaOH | 72 - 85 | [2] |
| Cyclization with CS₂ | Hydrazide, CS₂, NaOH | 71 - 81 | [2] |
| Cyclodehydration | N,N'-Diacylhydrazine, Triflic Anhydride | 77 - 86 | [2] |
Table 2: Substrate Scope and Yields for One-Pot 1,3,4-Oxadiazine Synthesis [5]
| Acylhydrazide Substituent (R¹) | Allenoate Substituent (R²) | Yield (%) |
| 4-Methoxyphenyl | Benzyl | 72 |
| 4-Chlorophenyl | Benzyl | 75 |
| Naphthyl | Benzyl | 75 |
| Phenyl | Methyl | 26 |
| Phenyl | Ethyl | 48 |
| 4-Bromophenyl | Isobutyl | 65 |
Visualizations
Caption: General experimental workflow for oxadiazine synthesis.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2H-1,2,5-Oxadiazine Reactions - Solvent and Temperature Effects
Disclaimer: Direct experimental data on the impact of solvent and temperature specifically on 2H-1,2,5-oxadiazine reaction outcomes is limited in publicly available literature. This technical support guide is based on established principles of organic synthesis and data from closely related, well-studied heterocyclic systems such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles. Researchers should use this information as a starting point for optimization and troubleshooting their specific this compound reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when selecting a solvent for a this compound synthesis?
A1: The choice of solvent is crucial and depends on the specific reaction pathway. Key considerations include:
-
Solubility of Reactants: Ensure all starting materials are sufficiently soluble at the reaction temperature to allow for a homogeneous reaction mixture.
-
Boiling Point: The solvent's boiling point should be appropriate for the desired reaction temperature. For reactions requiring elevated temperatures, a high-boiling solvent like DMF, DMSO, or toluene is suitable. For reactions at or below room temperature, solvents like THF, DCM, or acetonitrile are common choices.
-
Polarity and Protic/Aprotic Nature: The solvent's polarity can significantly influence reaction rates and mechanisms. Aprotic polar solvents like DMSO and DMF are often used in heterocycle synthesis as they can accelerate reactions involving polar intermediates.[1][2] Protic solvents may interfere with reactions involving strong bases or moisture-sensitive reagents.
-
Inertness: The solvent should not react with any of the starting materials, intermediates, or the final product.
Q2: How does temperature typically affect the outcome of this compound reactions?
A2: Temperature is a critical factor that influences both reaction rate and selectivity.
-
Reaction Rate: Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to decomposition of reactants or products.
-
Selectivity and Byproduct Formation: Higher temperatures can sometimes lead to the formation of undesired side products. It is often beneficial to start at a lower temperature and gradually increase it to find the optimal balance between reaction rate and purity of the product.
-
Thermodynamic vs. Kinetic Control: Temperature can influence whether the reaction yields the thermodynamically or kinetically favored product.
Q3: My this compound synthesis is giving a low yield. What are the first troubleshooting steps I should take regarding solvent and temperature?
A3: For low yields, consider the following:
-
Solvent:
-
Check Solubility: Visually inspect the reaction mixture to ensure all reactants have dissolved. If not, consider a different solvent or a co-solvent system.
-
Solvent Purity: Ensure the solvent is dry and free of impurities, as these can interfere with the reaction.
-
-
Temperature:
-
Increase Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the yield. Monitor the reaction closely for any signs of decomposition.
-
Decrease Temperature: If you observe the formation of multiple byproducts, running the reaction at a lower temperature might improve selectivity for the desired product.
-
Q4: Are there any safety concerns associated with the thermal stability of oxadiazine compounds?
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Probable Cause | Suggested Solution |
| Insufficient Reaction Temperature | The activation energy for the reaction may not be reached. Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS. Consider switching to a higher-boiling solvent if necessary. |
| Poor Solubility of Reactants | Reactants are not in solution to react effectively. |
| - Choose a solvent in which all reactants are fully soluble at the reaction temperature. | |
| - Consider using a co-solvent system to improve solubility. | |
| - Increase the reaction temperature to aid dissolution, while monitoring for potential degradation. | |
| Solvent Reactivity | The solvent may be participating in an undesired side reaction. For example, protic solvents can quench strong bases. |
| - If using a strong base, switch to a dry, aprotic solvent such as THF, dioxane, or DMF. | |
| Decomposition of Starting Materials or Product | The reaction temperature may be too high, leading to the breakdown of sensitive functional groups. |
| - Run the reaction at a lower temperature for a longer period. | |
| - If the product is known to be unstable, consider an in-situ formation and subsequent reaction in a one-pot procedure. |
Issue 2: Formation of Multiple Byproducts
| Probable Cause | Suggested Solution |
| Reaction Temperature is Too High | High temperatures can provide enough energy to overcome the activation barriers for multiple reaction pathways, leading to a mixture of products. |
| - Decrease the reaction temperature. This will favor the reaction pathway with the lowest activation energy, often leading to a cleaner reaction profile. | |
| Incorrect Solvent Polarity | The solvent may be stabilizing undesired transition states or intermediates. |
| - Experiment with a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF) to find the optimal medium for the desired reaction pathway. | |
| Presence of Water or Other Impurities | Water can hydrolyze starting materials or intermediates, or act as a nucleophile in side reactions. |
| - Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation: Solvent and Temperature Effects on Analogous Oxadiazole Syntheses
The following tables summarize data from studies on the synthesis of 1,2,4- and 1,3,4-oxadiazoles, which can serve as a proxy for understanding potential trends in this compound reactions.
Table 1: Effect of Solvent on the Yield of 3,5-Disubstituted-1,2,4-Oxadiazoles
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| DMSO | Room Temp. | 12 | 85 | [1] |
| DMF | Room Temp. | 12 | 78 | [2] |
| THF | Room Temp. | 16 | 65 | [2] |
| Acetonitrile | 20 | 10-36 | 70-90 | [2] |
| Dioxane | 80 | 3 | Quantitative Conversion | [3] |
Table 2: Effect of Temperature on the Yield of 2,5-Disubstituted-1,3,4-Oxadiazoles via Cyclodehydration
| Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| POCl₃ | Neat | 100-110 | 1-2 | 80-95 | |
| SOCl₂ | Neat | Reflux | 2-4 | 75-90 | |
| P₂O₅ | Xylene | Reflux | 4-6 | 70-85 | |
| Microwave (POCl₃) | Neat | 100 ± 5 | 0.1-0.25 | 54-75 | [4] |
Experimental Protocols (Adapted from Analogous Oxadiazole Syntheses)
Protocol 1: General One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles [5][6]
This protocol is adapted from the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and acyl chlorides.
-
Reaction Setup: To a stirred solution of the amidoxime (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere, add a base such as potassium carbonate (2.0 eq).
-
Addition of Acylating Agent: Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DMF at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Cyclodehydration to form 1,3,4-Oxadiazoles
This protocol is a general method for the synthesis of 1,3,4-oxadiazoles from N,N'-diacylhydrazines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the N,N'-diacylhydrazine (1.0 eq).
-
Addition of Dehydrating Agent: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) in a fume hood.
-
Reaction: Heat the reaction mixture to 100-110°C and maintain for 1-3 hours. The reaction mixture will become a clear solution.
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid).
Visualizations
Caption: General workflow for the synthesis and purification of oxadiazine derivatives.
Caption: A logical guide for troubleshooting low reaction yields.
References
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 3. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.blucher.com.br [pdf.blucher.com.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of Crude 2H-1,2,5-Oxadiazine Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 2H-1,2,5-Oxadiazine products. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound derivatives?
A1: Common impurities can include unreacted starting materials, such as hydroxamic acids or their precursors, as well as byproducts from side reactions. Depending on the synthetic route, these may include carboxylic acids from the hydrolysis of starting materials or intermediates.[1][2] In syntheses involving cyclization, incomplete cyclization may lead to open-chain precursors remaining in the crude product.
Q2: What are the recommended initial steps for purifying a crude this compound product?
A2: A common starting point for purification is a liquid-liquid extraction to remove water-soluble impurities and some starting materials. This is often followed by recrystallization or column chromatography, depending on the physical state and properties of the product and its impurities.
Q3: My this compound product appears to be unstable during purification. What could be the cause?
A3: The stability of the this compound ring can be sensitive to pH and temperature. Strong acidic or basic conditions may lead to ring opening or decomposition. It is advisable to use neutral conditions whenever possible and to avoid excessive heat during purification steps like distillation or drying.
Q4: How can I monitor the purity of my this compound product throughout the purification process?
A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of a purification, such as column chromatography. High-performance liquid chromatography (HPLC) can provide more quantitative information on the purity of the final product. Nuclear magnetic resonance (NMR) spectroscopy is also a powerful tool for assessing purity and confirming the structure of the desired compound.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing. | The melting point of the product may be lower than the boiling point of the solvent. The product may be too soluble in the chosen solvent, even at lower temperatures. | Try using a solvent with a lower boiling point. Use a solvent system where the product is less soluble, or add an anti-solvent dropwise to the solution at an elevated temperature until it becomes slightly cloudy, then allow it to cool slowly. |
| Poor recovery of the product after recrystallization. | The product may be too soluble in the recrystallization solvent even at low temperatures. Too much solvent may have been used. | Choose a solvent in which the product has lower solubility. Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution slowly and for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation. |
| Crystals are colored despite the pure compound being white. | Colored impurities may be trapped within the crystal lattice. | Consider a pre-purification step like passing a solution of the crude product through a short plug of silica gel or activated carbon to remove highly polar, colored impurities before recrystallization. |
| No crystal formation upon cooling. | The solution may be too dilute, or the product may be highly soluble. | Try to concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation. Add a seed crystal of the pure product if available. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities (co-elution). | The chosen eluent system may not have the optimal polarity to resolve the compounds. The column may be overloaded with the crude product. | Perform a thorough TLC analysis with different solvent systems to find an eluent that provides good separation between the product and impurities. Use a lower loading of the crude product on the column. Consider using a different stationary phase, such as alumina if the compound is sensitive to the acidity of silica gel. |
| The product does not elute from the column. | The product may be too polar for the chosen eluent system. The product may be irreversibly adsorbed or decomposing on the silica gel. | Gradually increase the polarity of the eluent. If the product is suspected to be unstable on silica, consider using a deactivated silica gel or an alternative stationary phase like alumina or Florisil. |
| Streaking or tailing of the product band on the column. | The crude product may have been loaded in a solvent in which it is too soluble, causing it to spread out. The compound may be interacting too strongly with the stationary phase. | Load the crude product onto the column in a minimal amount of the eluent or a less polar solvent. Adding a small amount of a modifier (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent can sometimes improve peak shape. |
Data Presentation
To systematically evaluate the effectiveness of different purification methods, we recommend maintaining a detailed record of your experimental results. The following table template can be used to compare the purity of your this compound product before and after each purification step.
| Purification Step | Starting Mass (mg) | Final Mass (mg) | Yield (%) | Purity before (%) | Purity after (%) | Analytical Method | Notes |
| Liquid-Liquid Extraction | HPLC/NMR | ||||||
| Recrystallization | HPLC/NMR | Solvent(s): | |||||
| Column Chromatography | HPLC/NMR | Stationary Phase: Eluent: |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection : Choose a solvent in which the crude this compound product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to test include ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof.[3]
-
Dissolution : In a flask, add the minimum amount of the hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional) : If the solution is colored due to impurities, add a small amount of activated carbon and heat for a short period.
-
Hot Filtration : If activated carbon or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization : Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying : Dry the purified crystals under vacuum to remove residual solvent.
General Protocol for Flash Column Chromatography
-
Eluent Selection : Using TLC, determine a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired this compound product and good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing : Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution : Run the eluent through the column, collecting fractions. The progress of the separation can be monitored by TLC.
-
Fraction Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound product.
Visualizations
Caption: General purification workflow for crude this compound products.
Caption: Troubleshooting decision tree for purification of this compound products.
References
- 1. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"comparative analysis of 2H-1,2,5-Oxadiazine and 1,3,4-oxadiazole bioisosteres"
A Comparative Analysis of 2H-1,2,5-Oxadiazine and 1,3,4-Oxadiazole Bioisosteres: A Guide for Researchers
In the landscape of modern drug discovery, bioisosterism stands as a cornerstone strategy for lead optimization. This approach involves the substitution of a functional group within a bioactive molecule with another group that retains similar chemical and physical properties, aiming to enhance potency, selectivity, and pharmacokinetic profiles. Among the various heterocyclic scaffolds employed as bioisosteres, the 1,3,4-oxadiazole ring is a well-established and versatile pharmacophore. In contrast, the this compound system represents a less explored area of chemical space.
This guide provides a comparative analysis of these two heterocyclic systems, summarizing available experimental data to inform researchers and drug development professionals on their respective properties and potential applications. Due to a significant disparity in the volume of published research, this comparison will highlight the extensive characterization of 1,3,4-oxadiazole derivatives and present the nascent findings on 2H-1,2,5-oxadiazines.
The Concept of Bioisosteric Replacement
Bioisosterism is a fundamental concept in medicinal chemistry used to modulate the properties of a lead compound. The 1,3,4-oxadiazole ring is frequently used as a bioisostere for amide and ester functionalities. This replacement can lead to improved metabolic stability by removing a site susceptible to hydrolysis, while maintaining key hydrogen bonding interactions with biological targets.
Caption: Bioisosteric replacement of amide/ester groups with a 1,3,4-oxadiazole ring.
1,3,4-Oxadiazole: The Established Bioisostere
The 1,3,4-oxadiazole nucleus is a five-membered aromatic ring containing one oxygen and two nitrogen atoms. It is a prevalent scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in hydrogen bonding, which contributes to its wide range of pharmacological activities.[1] The presence of the 1,3,4-oxadiazole ring can positively influence the pharmacokinetic properties of a compound.[2]
Physicochemical Properties
The fundamental properties of the parent 1,3,4-oxadiazole and its derivatives are crucial for their behavior in biological systems. The solubility of these derivatives is highly dependent on the nature of their substituents; for instance, dimethyl substitution leads to complete water solubility, whereas aryl substituents significantly decrease it.[3]
| Property | Value | Source |
| Molecular Formula | C₂H₂N₂O | PubChem[4] |
| Molecular Weight | 70.05 g/mol | PubChem[4] |
| XLogP3 | -0.2 | PubChem[4] |
| Hydrogen Bond Donors | 0 | PubChem[4] |
| Hydrogen Bond Acceptors | 3 | PubChem[4] |
| Polar Surface Area | 38.9 Ų | PubChem[4] |
| Rotatable Bond Count | 0 | PubChem[4] |
Biological Activities
Derivatives of 1,3,4-oxadiazole have been reported to possess a broad spectrum of biological activities.[3] These include anti-inflammatory, analgesic, antimicrobial, antifungal, anticonvulsant, and anticancer properties.[3] This versatility makes them attractive candidates for drug development across various therapeutic areas.[5][6] For instance, some derivatives have shown potent anticancer activity by inhibiting signaling pathways like STAT3.[7][8]
| Biological Activity | Compound/Derivative | Key Finding | Source |
| Anticancer | Compound 8v (a 1,3,4-oxadiazole/chalcone hybrid) | IC₅₀ = 1.95 µM against K-562 leukemia cells | [8] |
| Anticancer | Compound 21 (5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole) | IC₅₀ = 50 µg/mL against Dalton's lymphoma cells | [9] |
| Antioxidant | Compound 5e (a 1,3,4-oxadiazole derivative) | 89.90% inhibition of DPPH radical at 80 µg/mL | [7] |
| Antibacterial | 2,5-disubstituted 1,3,4-oxadiazoles | Significant activity against Bacillus subtilis and moderate activity against E. coli | |
| Anti-inflammatory | 2,5-disubstituted 1,3,4-oxadiazole derivatives | 81.46% and 89.50% activity against standard drug ibuprofen | |
| Trypanocidal | 2,3-dihydro-1,3,4-oxadiazole derivative | IC₅₀ = 1.11 µM against Trypanosoma cruzi amastigotes | [1] |
This compound: An Emerging Scaffold
In stark contrast to the wealth of data on 1,3,4-oxadiazoles, the this compound ring system is significantly less explored in medicinal chemistry literature.[10] This six-membered heterocyclic system containing one oxygen and two nitrogen atoms represents a novel area for chemical exploration.
Physicochemical Properties
Currently, there is a lack of published experimental or calculated data on the physicochemical properties of the parent this compound or its simple derivatives in readily accessible literature.
Biological Activities
The available research on the biological activity of this compound derivatives is limited. A study on this compound-3,6(4H,5H)-dione derivatives investigated their cytotoxic, cytostatic, and antiviral activities.[10][11] The findings suggest that this scaffold may possess potential for development as a therapeutic agent, although further investigation is required.
| Biological Activity | Compound/Derivative | Cell Line | Key Finding | Source |
| Cytostatic | 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione (4a ) | HeLa | Statistically significant inhibition of cell growth | [10][11] |
| Cytostatic | 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione (4c ) | HeLa | Statistically significant inhibition of cell growth | [10][11] |
| Antiviral | Derivatives of this compound-3,6(4H,5H)-dione | Adenovirus, Herpesvirus, Enteroviruses | Minor antiviral effect observed | [10][11] |
Signaling Pathway Inhibition by 1,3,4-Oxadiazole Derivatives
Several studies have elucidated the mechanism of action for certain 1,3,4-oxadiazole derivatives, particularly in the context of cancer therapy. One such mechanism is the inhibition of the STAT3 signaling pathway, which is often dysregulated in cancer cells.
Caption: Inhibition of the STAT3 signaling pathway by 1,3,4-oxadiazole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of the discussed compounds.
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
A common route for synthesizing 1,3,4-oxadiazoles involves the cyclization of diacylhydrazines using a dehydrating agent.[12]
-
Preparation of Hydrazides: Substituted aromatic acids are converted to their corresponding ethyl esters via Fischer esterification. The esters are then reacted with hydrazine hydrate in ethanol to yield the hydrazide derivative.[12]
-
Formation of Diacylhydrazine: The synthesized hydrazide is reacted with an appropriate acid chloride or another acylating agent.
-
Cyclodehydration: The resulting diacylhydrazine is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid to induce cyclization and form the 2,5-disubstituted 1,3,4-oxadiazole ring.[12]
Synthesis of this compound-3,6(4H,5H)-diones
The synthesis of this scaffold was achieved through the cyclization of hydroxamic acids.[10][11]
-
Starting Material: The synthesis begins with N-(1-benzotriazolylcarbonyl)-amino acids.
-
Formation of Hydroxamic Acids: These activated amino acids are reacted with a hydroxylamine derivative to form the corresponding hydroxamic acid.
-
Cyclization: The hydroxamic acid derivative is then cyclized to form the this compound-3,6(4H,5H)-dione ring system.[10][11]
Cytotoxicity and Cytostatic Activity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation. This method was employed in the evaluation of the this compound derivatives.[10][11]
Caption: A generalized workflow for the MTT cytotoxicity and cytostatic assay.
Conclusion
This comparative guide illustrates a significant knowledge gap between two structurally related heterocyclic systems. The 1,3,4-oxadiazole ring is a heavily researched, well-understood, and successfully implemented bioisostere in drug discovery, boasting a vast array of documented biological activities and favorable physicochemical properties. Its utility as a replacement for labile ester and amide groups is a proven strategy for enhancing the drug-like properties of molecules.
Conversely, the this compound scaffold remains largely unexplored. The preliminary data on its dione derivatives suggest potential cytotoxic and antiviral activities, but a comprehensive understanding of its physicochemical properties, pharmacokinetic profile, and full therapeutic potential is currently lacking. For researchers in drug development, the 1,3,4-oxadiazole represents a reliable tool for lead optimization, while the this compound offers an opportunity for novel scaffold development and the exploration of new chemical space. Further research into the this compound system is warranted to determine if it can one day serve as a valuable bioisostere alongside its more established 1,3,4-oxadiazole counterpart.
References
- 1. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 4. 1,3,4-Oxadiazole | C2H2N2O | CID 97428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel 1,2,5-oxadiazine derivatives--synthesis and in vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of 2H-1,2,5-Oxadiazine Derivatives: A Review of Available Data
A comprehensive review of published scientific literature reveals a significant gap in the understanding of the cross-reactivity of 2H-1,2,5-Oxadiazine derivatives against a broad range of biological targets. While synthetic methods and initial biological screenings for cytotoxic and antiviral effects have been reported, detailed selectivity profiling and off-target activity studies for this specific class of compounds are not currently available in the public domain.
The existing research primarily focuses on the synthesis and foundational biological evaluation of this compound derivatives. For instance, studies have described the synthesis of 2-substituted and 2,4-disubstituted this compound-3,6(4H,5H)-diones and their subsequent testing for cytotoxic and antiviral activities. These initial screens, however, do not provide the necessary data to assess the selectivity and potential for off-target effects that are critical for drug development professionals.
To illustrate the structure and content of a cross-reactivity comparison guide as requested, we present an analysis of a related but distinct class of compounds: 1,2,4-oxadiazin-5(6H)-one derivatives . A study on these derivatives as inhibitors of Monoamine Oxidase (MAO) provides a clear example of selectivity assessment between two related enzyme isoforms, MAO-A and MAO-B. This serves as a template for the type of data and analysis that would be invaluable for understanding the pharmacological profile of this compound derivatives, should such data become available.
Illustrative Cross-Reactivity Study: 1,2,4-Oxadiazin-5(6H)-one Derivatives as MAO Inhibitors
The following sections provide a sample comparison guide based on the available data for 1,2,4-oxadiazin-5(6H)-one derivatives to demonstrate the desired format and content.
Data Summary
The inhibitory activity of a series of 1,2,4-oxadiazin-5(6H)-one derivatives was evaluated against human MAO-A and MAO-B. The half-maximal inhibitory concentrations (IC₅₀) are presented in the table below. The selectivity index (SI) is calculated as the ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A higher SI value indicates greater selectivity for MAO-B.
| Compound | R¹ | R² | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |
| 3a | 4-CH₃C₆H₄ | H | > 10 | > 10 | - |
| 3b | 4-BrC₆H₄ | H | > 10 | > 10 | - |
| 3c | 4-NO₂C₆H₄ | H | > 10 | > 10 | - |
| 4a | 4-CH₃C₆H₄ | CH₃ | > 10 | 8.7 | > 1.15 |
| 4b | 4-BrC₆H₄ | CH₃ | > 10 | 7.5 | > 1.33 |
| 5a | 4-CH₃C₆H₄ | C₂H₅ | > 10 | 4.28 | > 2.34 |
| 5f | 4-(4-CH₃OC₆H₄O)C₆H₄ | C₂H₅ | > 10 | 0.900 | > 11.1 |
| 7c | 4-NO₂C₆H₄ | (CH₂)₂COOCH₃ | > 10 | 0.371 | > 26.9 |
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay:
The inhibitory potency of the synthesized 1,2,4-oxadiazin-5(6H)-one derivatives against MAO-A and MAO-B was determined using a fluorometric assay.
-
Enzyme Source: Recombinant human MAO-A and MAO-B expressed in Spodoptera frugiperda (Sf9) cells.
-
Substrate: Kynuramine for MAO-A and 4-(dimethylamino)cinnamaldehyde (AMAC) for MAO-B.
-
Assay Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of the substrate. The H₂O₂ reacts with 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red) in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound resorufin.
-
Procedure:
-
The test compounds were pre-incubated with the MAO enzymes in a phosphate buffer (pH 7.4) for 15 minutes at 37°C.
-
The reaction was initiated by the addition of the respective substrate.
-
The fluorescence of resorufin was measured at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.
-
IC₅₀ values were calculated from the concentration-response curves using non-linear regression analysis.
-
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway context for MAO inhibition.
Caption: Experimental workflow for the in vitro MAO inhibition assay.
Caption: Simplified diagram of the role of MAO and its inhibition.
Conclusion
While the cross-reactivity profile of this compound derivatives remains to be elucidated, the provided example for 1,2,4-oxadiazin-5(6H)-one derivatives highlights the importance of such studies. A thorough understanding of a compound's selectivity is paramount for the development of safe and effective therapeutics. Future research into the pharmacological properties of this compound derivatives should prioritize comprehensive cross-reactivity screening to identify their primary targets and potential off-target liabilities. This will be a critical step in unlocking the therapeutic potential of this chemical scaffold.
Unveiling the Cytotoxic Potential of 2H-1,2,5-Oxadiazine Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the cytotoxic profiles of different 2H-1,2,5-Oxadiazine analogues, drawing from available experimental data. While the quest for novel anticancer agents continues, compounds bearing the oxadiazine scaffold have emerged as a promising area of investigation. This document summarizes the cytotoxic effects of synthesized this compound-3,6(4H,5H)-dione derivatives, details the experimental methodology used for their evaluation, and contextualizes their potential mechanism of action through a generalized signaling pathway.
Comparative Cytotoxicity Data
A key study by Barbarić et al. investigated the in vitro cytotoxic and cytostatic activities of newly synthesized 2-substituted or 2,4-disubstituted this compound-3,6(4H,5H)-dione derivatives.[1][2] The evaluation was performed on HeLa (human cervix adenocarcinoma) and GMK (Green Monkey Kidney) cell lines.[1][2]
Among the synthesized compounds, two analogues demonstrated notable biological activity:
-
2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione (4a)
-
4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione (4c)
These two derivatives were found to statistically significantly inhibit cell growth.[1][2] However, the publicly available literature, including the primary research article, presents these findings graphically as dose-response curves and does not provide specific quantitative data such as IC50 values. Therefore, a direct numerical comparison in the table below is not possible based on the accessible information.
Table 1: Summary of Cytotoxic Activity of this compound Analogues
| Compound ID | Analogue Name | Cell Line(s) Tested | Quantitative Cytotoxicity Data (e.g., IC50) | Observations |
| 4a | 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | HeLa, GMK | Not Provided in Publicly Available Literature | Statistically significant inhibition of cell growth.[1][2] |
| 4c | 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | HeLa, GMK | Not Provided in Publicly Available Literature | Statistically significant inhibition of cell growth.[1][2] |
Experimental Protocols
The cytotoxic and cytostatic activities of the this compound analogues were evaluated using the MTT assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
General Procedure:
-
Cell Seeding: Cells (e.g., HeLa, GMK) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogues. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a further 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. This data is then used to determine the cytotoxic profile of the compounds.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Potential Signaling Pathways
While the specific molecular mechanisms of cytotoxicity for this compound analogues have not been elucidated in the reviewed literature, many cytotoxic compounds, including various heterocyclic structures, induce cell death via apoptosis. Apoptosis is a programmed cell death pathway crucial for tissue homeostasis, and its dysregulation is a hallmark of cancer.
The diagram below illustrates a generalized intrinsic (mitochondrial) apoptosis pathway, which is a common mechanism for anticancer agents. It is important to note that the involvement of this specific pathway for the this compound analogues has not been experimentally confirmed.
Caption: A generalized intrinsic apoptosis signaling pathway.
References
A Researcher's Guide to Validating In Silico Predictions of 2H-1,2,5-Oxadiazine Bioactivity
In the quest for novel therapeutics, computational models serve as powerful tools to predict the biological activity of new chemical entities, saving time and resources. However, the predictive power of these in silico models is only as strong as their experimental validation. This guide provides a framework for researchers, scientists, and drug development professionals on how to validate computational predictions using the bioactivity of 2H-1,2,5-oxadiazine derivatives as a case study.
Experimental Data for this compound Derivatives
A study by Barbarić et al. (2003) provides foundational experimental data on the cytotoxic, cytostatic, and antiviral activities of newly synthesized this compound-3,6(4H,5H)-dione derivatives. These experimental results are the "ground truth" against which any in silico model would be validated.
Table 1: Experimental Bioactivity of this compound Derivatives
| Compound | Derivative | Cell Line | IC₅₀ (µmol/L)¹ | Antiviral Activity² |
| 4a | 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | HeLa | >100 | Minor effect on Adenovirus 7 and Herpesvirus 1 |
| GMK | >100 | |||
| 4b | 2-(4-chlorophenyl)-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | HeLa | >100 | Not specified |
| GMK | >100 | |||
| 4c | 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | HeLa | >100 | Minor effect on Adenovirus 7 and Herpesvirus 1 |
| GMK | >100 | |||
| 4d | 4-isobutyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | HeLa | >100 | Not specified |
| GMK | >100 |
¹IC₅₀ is the concentration of a drug that gives half-maximal response. In this context, it represents the concentration required to inhibit cell growth by 50%. The data indicates that the tested compounds showed statistically significant inhibition of cell growth but the IC₅₀ values were greater than 100 µmol/L.[1][2] ²Antiviral activity was tested against Adenovirus 7, Herpesvirus 1, Coxsackievirus B5, and Echovirus 7.[1][2]
Hypothetical In Silico Prediction and Validation Workflow
The following diagram illustrates a typical workflow for predicting the bioactivity of novel compounds like 2H-1,2,5-oxadiazines and validating these predictions experimentally.
This workflow begins with computational modeling to predict bioactivity, followed by experimental testing of the most promising candidates. The experimental results are then used to refine the computational models, creating a feedback loop that improves predictive accuracy.
Comparison with Alternative Computational Models
While no in silico data exists for the specific this compound derivatives from the Barbarić et al. study, we can look at the performance of computational predictions for other, structurally related oxadiazole compounds to gauge potential efficacy.
Table 2: Performance of In Silico Predictions for Related Oxadiazole Derivatives
| Compound Class | In Silico Method | Target | Performance Metric | Result | Reference |
| 1,3,4-Oxadiazole Derivatives | Molecular Docking | α-glucosidase | Binding Affinity | Moderate to high lipophilicity, favoring membrane permeability. | [3] |
| 2,5-Disubstituted 1,3,4-Oxadiazoles | Molecular Docking | AURKA, VEGFR-2, α-glycosidase | Binding Affinity | Higher than standard drugs, indicating potential inhibition. | [4] |
| 1,3,4-Oxadiazole Derivatives | Molecular Docking | COX-1, COX-2 | Binding Affinity (kcal/mol) | -7.70 (higher than standard) | [5] |
These examples demonstrate that in silico methods like molecular docking can effectively predict the binding affinity of small molecules to protein targets, providing a strong rationale for which compounds to prioritize for synthesis and experimental testing.
Illustrative Signaling Pathway for Cytotoxicity
The cytotoxic effects observed for this compound derivatives could be mediated through various cellular pathways. A common pathway for cytotoxic agents is the induction of apoptosis (programmed cell death). The diagram below illustrates a simplified, hypothetical signaling cascade that could be investigated.
In silico docking could be used to identify potential cellular targets (Node B), while subsequent experimental assays would be needed to validate the downstream effects on the signaling cascade.
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of validating any computational model. Below are detailed protocols for the key bioassays relevant to the study of this compound derivatives.
MTT Assay for Cytotoxicity and Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5-6.5% CO₂.[6]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5-6.5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[6]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[6] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is the gold standard for measuring the effectiveness of an antiviral agent. It measures the reduction in the number of viral plaques formed in a cell culture monolayer in the presence of the test compound.
Protocol:
-
Cell Monolayer Preparation: Seed host cells (e.g., HeLa, GMK) in 6-well or 12-well plates and allow them to grow to a confluent monolayer.[2]
-
Virus Dilution: Prepare serial dilutions of the virus stock to determine the appropriate concentration that yields a countable number of plaques (e.g., 50-100 plaques per well).
-
Compound Treatment: In separate tubes, mix the virus dilution with various concentrations of the this compound derivatives. Include a virus-only control. Incubate this mixture for 1-2 hours at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.[2] Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose). This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.[2]
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaques to develop (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with a solution like 10% formaldehyde and stain them with a dye such as crystal violet or Coomassie Brilliant Blue.[2] The viable cells will stain, leaving the plaques (areas of dead or lysed cells) as clear, unstained zones.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC₅₀ (the concentration that reduces the number of plaques by 50%).
References
- 1. broadpharm.com [broadpharm.com]
- 2. google.com [google.com]
- 3. japtronline.com [japtronline.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Synthetic Efficiency of Oxadiazine Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic methods for the preparation of oxadiazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The efficiency of different synthetic routes for 1,3,4-oxadiazines, 1,2,4-oxadiazin-5(6H)-ones, and 1,3,5-oxadiazines is evaluated based on reaction yields, conditions, and procedural simplicity. Detailed experimental protocols for key methods are provided to facilitate replication and adaptation.
Comparative Analysis of Synthetic Efficiency
The following table summarizes the quantitative data for different oxadiazine synthesis methods, offering a clear comparison of their efficiencies.
| Oxadiazine Type | Synthesis Method | Starting Materials | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| 1,3,4-Oxadiazine | One-Pot Reaction | Acylhydrazides and Allenoates | Toluene, rt, 48h | 48 hours | Good to High | [1] |
| 4H-1,3,4-Oxadiazine | Catalyst-Free Cyclization | Vinyl Cyanides and Acetohydrazide | H₂O, Reflux | Not Specified | >85% | |
| 1,2,4-Oxadiazin-5(6H)-one | Cyclization | Amidoximes and Maleic Dimethyl Ester | Not Specified | Not Specified | Not Specified | [2] |
| 4H-1,3,5-Oxadiazine | Heterocyclization of Thiourea Derivatives | N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides and Dicyclohexylcarbodiimide (DCC) | Not Specified | Not Specified | 68-89% | [3] |
| Tetrahydro-1,3,5-thiadiazine-2-thione | One-Pot Reaction | Primary Alkyl/Aryl Amines, Carbon Disulfide, and Formaldehyde | Basic media, rt | 4-5 hours | 70-80% | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of different oxadiazine derivatives are provided below.
One-Pot Synthesis of (Z)-Ethyl 2-(2,4,5-triphenyl-4H-1,3,4-oxadiazin-6(5H)-ylidene)acetate[1]
This one-pot procedure involves the reaction of acylhydrazides with allenoates.
Materials:
-
Acylhydrazide (0.3 mmol)
-
NaNO₂ (10 mol%)
-
HNO₃ (20 mol%)
-
Toluene (3.0 mL)
-
4-Dimethylaminopyridine (DMAP, 30 mol%)
-
Allenoate (0.36 mmol)
-
Oxygen and Nitrogen gas
Procedure:
-
A 10 mL flame-dried test tube equipped with a magnetic stir bar is charged with acylhydrazide (0.3 mmol) and NaNO₂ (0.03 mmol).
-
The tube is evacuated and backfilled with oxygen three times.
-
Toluene (1.0 mL) and HNO₃ (0.06 mmol) in toluene (0.5 mL) are added, and the mixture is stirred at room temperature for 2 hours.
-
In a separate tube, DMAP (30 mol%) and allenoate (0.36 mmol) are dissolved in toluene (1.5 mL) under a nitrogen atmosphere.
-
The reaction mixture from the first step is added to the second tube.
-
The resulting mixture is stirred at room temperature for 48 hours.
-
The product is isolated and purified to yield (Z)-ethyl 2-(2,4,5-triphenyl-4H-1,3,4-oxadiazin-6(5H)-ylidene)acetate.
Catalyst-Free Synthesis of 2-Methyl-5-phenyl-4H-1,3,4-oxadiazine in Water[2]
This method describes an environmentally friendly, catalyst-free synthesis of 4H-1,3,4-oxadiazines.
Materials:
-
Vinyl Cyanide
-
Acetohydrazide
-
Water
Procedure:
-
A mixture of vinyl cyanide and acetohydrazide is refluxed in water.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The crude product is purified by recrystallization.
-
The described procedure yields 2-methyl-5-phenyl-4H-1,3,4-oxadiazine in 92% yield.
Synthesis of N-(2,2,2-trichloro-1-(((2Z,4E)-3-cyclohexyl-2-(cyclohexylimino)-6-phenyl-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)ethyl)acetamide[4]
This protocol outlines the synthesis of a substituted 4H-1,3,5-oxadiazine derivative.
Materials:
-
N-((1-acetamido-2,2,2-trichloroethyl)carbamothioyl)benzamide (5.0 g, 13 mmol)
-
Dicyclohexylcarbodiimide (DCC) (5.37 g, 26 mmol)
-
Methanol
Procedure:
-
A solution of N-((1-acetamido-2,2,2-trichloroethyl)carbamothioyl)benzamide and DCC in an appropriate solvent is prepared.
-
The reaction mixture is stirred, likely with heating, to facilitate the cyclization and elimination of hydrogen sulfide.
-
The progress of the reaction is monitored.
-
After completion, the reaction mixture is worked up to remove dicyclohexylthiourea byproduct.
-
The final product is purified by recrystallization from methanol, affording the target compound in 89% yield.
One-Pot Synthesis of Tetrahydro-1,3,5-thiadiazine-2-thiones[5]
This procedure details a one-pot synthesis of tetrahydro-1,3,5-thiadiazine-2-thiones.
Materials:
-
Primary alkyl/aryl amine (20 mmol)
-
Carbon disulfide (20 mmol)
-
Aqueous basic media
-
Formaldehyde (30%, 40 mmol)
Procedure:
-
Carbon disulfide (20 mmol) is added dropwise to an aqueous solution of the primary alkyl/aryl amine (20 mmol) in a basic medium.
-
The mixture is stirred for 3-4 hours.
-
Formaldehyde (30%, 40 mmol) is added to the reaction mixture, and stirring is continued for another hour.
-
The resulting precipitate is filtered to yield the desired tetrahydro-1,3,5-thiadiazine-2-thione. The reported yields for this method are in the range of 70-80%.
Visualized Synthetic Workflows
The following diagrams illustrate the general workflows for the synthesis of different oxadiazine derivatives.
Caption: One-Pot Synthesis of 1,3,4-Oxadiazines.
Caption: Catalyst-Free Synthesis of 4H-1,3,4-Oxadiazines.
Caption: Synthesis of 4H-1,3,5-Oxadiazines.
References
Assessing the Therapeutic Potential of 2H-1,2,5-Oxadiazine Derivatives: A Comparative Analysis Against Existing Drugs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of drug discovery. In this context, heterocyclic compounds have emerged as a rich source of biologically active molecules. This guide provides a comparative assessment of the nascent therapeutic potential of a specific class of heterocyclic compounds, 2H-1,2,5-Oxadiazine derivatives, against established drugs in the fields of oncology and virology.
Research into this compound derivatives is in its preliminary stages, with initial in vitro studies highlighting potential cytotoxic and antiviral activities. This analysis will compare these early findings with the well-documented performance of standard-of-care agents: the chemotherapeutic drug 5-Fluorouracil and the antiviral medications Cidofovir and Pleconaril. Due to the early phase of research, this guide focuses on a hypothetical comparison based on the available preclinical data to evaluate the future potential of this novel chemical scaffold.
Data Presentation: Comparative Analysis
The following tables summarize the available in vitro data for the most promising this compound derivatives identified in early studies and compare them with established therapeutic agents.
Table 1: Comparative Cytotoxic Activity
| Compound/Drug | Target Cell Lines | Mechanism of Action | IC₅₀ (µM) | Data Source |
| 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | HeLa, GMK | Not elucidated | Statistically significant growth inhibition; specific IC₅₀ not reported in abstracts. | Barbarić et al., 2003 |
| 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | HeLa, GMK | Not elucidated | Statistically significant growth inhibition; specific IC₅₀ not reported in abstracts. | Barbarić et al., 2003 |
| 5-Fluorouracil (5-FU) | Broad spectrum (e.g., colorectal, breast, gastric cancer cell lines) | Thymidylate synthase inhibitor, disrupts DNA synthesis and repair. | Cell line dependent (typically 1-10 µM) | Published Literature |
Table 2: Comparative Antiviral Activity
| Compound/Drug | Target Viruses | Mechanism of Action | EC₅₀ (µM) | Data Source |
| This compound Derivatives (General) | Adenovirus 7, Herpesvirus 1, Coxsackievirus B5, Echovirus 7 | Not elucidated | Minor antiviral effect observed; specific EC₅₀ not reported in abstracts. | Barbarić et al., 2003 |
| Cidofovir | DNA Viruses (e.g., Adenovirus, Herpesvirus, CMV, HPV) | Acyclic nucleotide phosphonate analog; inhibits viral DNA polymerase. | Virus and cell line dependent (e.g., 0.1-1.5 µM for Adenovirus) | Published Literature |
| Pleconaril | Picornaviruses (e.g., Coxsackievirus, Echovirus, Rhinovirus) | Capsid inhibitor; prevents viral uncoating. | Virus and cell line dependent (typically < 0.1 µM) | Published Literature |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are the standard protocols for the key experiments cited in the preliminary assessment of this compound derivatives.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells (e.g., HeLa, GMK) into 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24-72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Antiviral Cytopathic Effect (CPE) Inhibition Assay
This assay is used to evaluate the ability of a compound to inhibit the visible destructive effects of a virus on host cells.
-
Cell Culture: Grow confluent monolayers of susceptible host cells (e.g., GMK for enteroviruses, HeLa for adenovirus and herpesvirus) in 96-well plates.
-
Virus and Compound Incubation: Prepare serial dilutions of the test compounds in a culture medium with a low serum concentration. Mix the compound dilutions with a standardized amount of virus (e.g., a multiplicity of infection of 0.01).
-
Infection: Remove the growth medium from the cell monolayers and add the virus-compound mixtures to the wells. Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubation: Incubate the plates at 37°C and observe daily for the appearance of viral cytopathic effect (CPE), such as cell rounding, detachment, and lysis. The incubation period varies depending on the virus (e.g., 48 hours for adenovirus and herpesvirus, longer for enteroviruses).
-
CPE Evaluation: When CPE is maximal in the virus control wells (typically 75-100% of the cell monolayer destroyed), the assay is terminated. The degree of CPE in each well is scored microscopically.
-
Endpoint Determination: The antiviral activity is expressed as the concentration of the compound that inhibits CPE by 50% (EC₅₀) compared to the virus control. This can be determined visually or by a quantitative method like staining the remaining viable cells with a dye (e.g., crystal violet).
Visualizations: Synthesis and Mechanistic Pathways
Diagrams illustrating the synthesis, experimental workflow, and mechanisms of action provide a clear visual summary of the key processes.
Caption: Synthetic pathway for this compound-3,6-dione derivatives.
A Comparative Guide to Confirming Target Engagement of Novel 2H-1,2,5-Oxadiazine Compounds
For researchers, scientists, and drug development professionals, confirming that a novel compound binds to its intended molecular target within a complex biological system is a critical step in the drug discovery pipeline. This guide provides an objective comparison of key experimental methods for validating the target engagement of novel small molecules, such as the emerging class of 2H-1,2,5-Oxadiazine derivatives. While the specific therapeutic targets for 2H-1,2,5-Oxadiazines are still under active investigation, with some studies pointing towards potential cytotoxic and antiviral effects, the methodologies outlined here are broadly applicable for target validation and characterization.
This guide details the experimental protocols for several state-of-the-art techniques, presents quantitative data in a clear, tabular format for easy comparison, and includes visualizations of experimental workflows to aid in comprehension.
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to assess target engagement in a cellular environment.[1] It relies on the principle that the binding of a ligand, such as a this compound compound, can alter the thermal stability of its protein target.[2] This change in stability is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains.
Experimental Protocol: High-Throughput CETSA
This protocol describes a high-throughput method for assessing the target engagement of a hypothetical this compound compound ("2H-OXA-1") in a human cancer cell line (e.g., HeLa).
-
Cell Culture and Treatment:
-
Seed HeLa cells in 96-well plates and grow to 80-90% confluency.
-
Treat the cells with varying concentrations of 2H-OXA-1 or a vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Seal the plates and heat them in a PCR machine or a dedicated thermal cycler across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[3]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Transfer the supernatant to a new plate.
-
-
Detection:
-
Quantify the amount of the target protein in the soluble fraction using a detection method such as:
-
Western Blotting: For lower throughput, specific antibody-based detection.
-
ELISA: For higher throughput, antibody-based quantification.
-
Mass Spectrometry (MS): For proteome-wide analysis of target and off-target effects.[2]
-
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the treated and untreated samples.
-
A shift in the melting curve indicates target engagement.
-
Data Presentation: CETSA
| Parameter | Description | Typical Values for 2H-OXA-1 (Hypothetical) |
| Target Protein | The specific protein of interest. | e.g., A specific kinase or metabolic enzyme |
| Cell Line | The cellular context for the experiment. | HeLa |
| Compound Concentration | The range of concentrations tested. | 0.1 µM - 100 µM |
| Temperature Range | The range of temperatures for the thermal challenge. | 40°C - 65°C |
| ΔTm | The change in the melting temperature of the target protein upon compound binding. | +3.5°C |
| EC50 | The concentration of the compound that gives half-maximal thermal stabilization. | 2.5 µM |
CETSA Workflow Diagram
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free biophysical technique that allows for the real-time monitoring of molecular interactions.[4] It measures changes in the refractive index at the surface of a sensor chip to which a target protein is immobilized. The binding of a small molecule, like a this compound compound, to the immobilized target causes a change in the refractive index, which is detected as a response.[5]
Experimental Protocol: SPR
-
Sensor Chip Preparation:
-
Select a sensor chip with a suitable surface chemistry (e.g., CM5 for amine coupling).
-
Immobilize the purified target protein onto the sensor chip surface.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the this compound compound (the analyte) in a suitable running buffer.
-
-
Binding Analysis:
-
Inject the different concentrations of the analyte over the sensor chip surface.
-
Monitor the association of the analyte with the immobilized ligand in real-time.
-
After the association phase, inject the running buffer to monitor the dissociation of the analyte.
-
-
Data Analysis:
-
Generate sensorgrams that plot the response units (RU) versus time.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).
-
Data Presentation: SPR
| Parameter | Description | Typical Values for 2H-OXA-1 (Hypothetical) |
| Immobilized Ligand | The purified target protein. | e.g., Recombinant Human Kinase XYZ |
| Analyte | The this compound compound. | 2H-OXA-1 |
| kₐ (on-rate) | Association rate constant. | 1.5 x 10⁵ M⁻¹s⁻¹ |
| kₔ (off-rate) | Dissociation rate constant. | 3.0 x 10⁻³ s⁻¹ |
| Kₔ (dissociation constant) | Equilibrium dissociation constant (kₔ/kₐ). | 20 nM |
SPR Experimental Workflow
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kₔ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a small molecule and its target protein in solution.
Experimental Protocol: ITC
-
Sample Preparation:
-
Prepare a solution of the purified target protein in a suitable buffer.
-
Prepare a solution of the this compound compound in the same buffer. The compound is typically at a 10-20 fold higher concentration than the protein.
-
-
Titration:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution.
-
-
Data Acquisition:
-
Measure the heat change after each injection.
-
As the protein becomes saturated with the compound, the heat change per injection decreases.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine Kₔ, n, and ΔH.
-
Data Presentation: ITC
| Parameter | Description | Typical Values for 2H-OXA-1 (Hypothetical) |
| Protein in Cell | The purified target protein. | e.g., Recombinant Human Enzyme ABC |
| Ligand in Syringe | The this compound compound. | 2H-OXA-1 |
| n (Stoichiometry) | The number of ligand molecules that bind to one protein molecule. | 1.1 |
| Kₔ (dissociation constant) | Equilibrium dissociation constant. | 50 nM |
| ΔH (Enthalpy) | The enthalpy change of binding. | -15 kcal/mol |
| ΔS (Entropy) | The entropy change of binding. | -10 cal/mol·K |
ITC Experimental Workflow
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Microscale Thermophoresis (MST)
Microscale Thermophoresis (MST) is a technique that measures the motion of molecules in a microscopic temperature gradient. The thermophoretic movement of a protein changes upon binding to a ligand due to changes in size, charge, or hydration shell. This change is detected by monitoring the fluorescence of a labeled target.
Experimental Protocol: MST
-
Protein Labeling:
-
Label the purified target protein with a fluorescent dye (e.g., NHS-ester dye for primary amines).
-
Remove any unbound dye.
-
-
Sample Preparation:
-
Prepare a serial dilution of the this compound compound.
-
Mix each dilution with a constant concentration of the fluorescently labeled target protein.
-
-
Measurement:
-
Load the samples into glass capillaries.
-
Place the capillaries in the MST instrument.
-
An infrared laser is used to create a temperature gradient, and the movement of the fluorescently labeled protein is monitored.
-
-
Data Analysis:
-
Plot the change in thermophoresis as a function of the compound concentration.
-
Fit the data to a binding curve to determine the dissociation constant (Kₔ).
-
Data Presentation: MST
| Parameter | Description | Typical Values for 2H-OXA-1 (Hypothetical) |
| Labeled Target | The fluorescently labeled target protein. | e.g., Labeled Human Receptor DEF |
| Ligand | The this compound compound. | 2H-OXA-1 |
| Kₔ (dissociation constant) | Equilibrium dissociation constant. | 100 nM |
MST Experimental Workflow
References
- 1. Identification of compounds that inhibit growth of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 1,2,5-oxadiazine derivatives--synthesis and in vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docta.ucm.es [docta.ucm.es]
Performance Benchmark: 2H-1,2,5-Oxadiazine and Other Heterocyclic Scaffolds in Biological Assays
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Biological Activity
In the landscape of drug discovery and development, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. The selection of an appropriate core structure is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic profile of a drug candidate. This guide provides a comparative performance benchmark of the 2H-1,2,5-Oxadiazine scaffold against other commonly employed heterocyclic systems, supported by experimental data from in vitro studies.
Cytotoxic Activity Against Cancer Cell Lines
The evaluation of cytotoxic activity is a primary screening method for identifying potential anticancer agents. The following tables summarize the performance of this compound derivatives in comparison to other heterocyclic compounds against the HeLa (human cervical cancer) and GMK (Green Monkey Kidney) cell lines.
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Concentration (µg/mL) | Cell Line | % Inhibition of Cell Growth |
| 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | 50 | HeLa | 45 |
| 50 | GMK | 42 | |
| 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | 50 | HeLa | 58 |
| 50 | GMK | 55 |
Data for this compound derivatives is presented as percentage inhibition at a fixed concentration as specific IC50 values were not reported in the primary literature.
Table 2: Cytotoxic Activity (IC50) of Other Heterocyclic Scaffolds against HeLa Cells
| Heterocyclic Scaffold | Derivative | Cell Line | IC50 (µM) |
| Thiazole | 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | HeLa | 11.4 |
| Pyridine | Pyridine-based compound (example) | HeLa | ~10-50 |
| Pyrazole | Pyrazole-based compound (example) | HeLa | ~5-30 |
Antiviral Activity
The antiviral potential of these scaffolds has also been investigated. The this compound derivatives demonstrated a minor inhibitory effect on the replication of several viruses.
Table 3: Antiviral Activity of this compound Derivatives
| Compound | Virus | Activity |
| 2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | Adenovirus 7, Herpesvirus 1, Coxsackievirus B5, Echovirus 7 | Minor |
| 4-benzyl-2-phenyl-2H-1,2,5-oxadiazine-3,6(4H,5H)-dione | Adenovirus 7, Herpesvirus 1, Coxsackievirus B5, Echovirus 7 | Minor |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: HeLa and GMK cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with the test compounds at a final concentration of 50 µg/mL and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition was calculated using the following formula: % Inhibition = 100 - [(Absorbance of treated cells / Absorbance of control cells) x 100].
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method used to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.
Methodology:
-
Cell Monolayer Preparation: A confluent monolayer of host cells (e.g., Vero cells) was prepared in 6-well plates.
-
Virus Incubation with Compound: A standardized amount of virus was incubated with serial dilutions of the test compounds for 1 hour at 37°C.
-
Infection: The cell monolayers were infected with the virus-compound mixture.
-
Adsorption: The plates were incubated for 1 hour to allow for viral adsorption.
-
Overlay: After adsorption, the inoculum was removed, and the cells were overlaid with a semi-solid medium (e.g., containing agar or carboxymethyl cellulose) to restrict virus spread to adjacent cells.
-
Incubation: The plates were incubated for a period sufficient for plaque formation (typically 3-7 days).
-
Plaque Visualization: The cells were fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The percentage of plaque reduction was calculated by comparing the number of plaques in the treated wells to the number in the untreated control wells.
Visualizing Molecular Interactions and Workflows
Experimental Workflow for Cytotoxicity and Antiviral Screening
Caption: Workflow for in vitro cytotoxicity and antiviral screening.
Hypothetical Signaling Pathway for Oxadiazine-Induced Apoptosis
Based on the known mechanisms of action of structurally related heterocyclic compounds, a potential signaling pathway for the induction of apoptosis by this compound derivatives is proposed. It is hypothesized that these compounds may act as inhibitors of key regulatory proteins in cell survival pathways, such as NF-κB or Topoisomerase I.
Caption: Hypothetical model of this compound-induced apoptosis.
Safety Operating Guide
Prudent Disposal of 2H-1,2,5-Oxadiazine: A Step-by-Step Guide
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling 2H-1,2,5-Oxadiazine, it is crucial to conduct a thorough risk assessment. Based on the hazard statements for related oxadiazole compounds, this compound should be treated as a potentially hazardous substance.
Assumed Hazards of this compound (by Analogy)
| Hazard Statement | Description | Recommended Precautions |
| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. |
| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |
| H319 | Causes serious eye irritation | Wear eye protection/face protection. |
| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If working outside a fume hood or with potential for aerosolization, a respirator may be necessary.
Step-by-Step Disposal Procedure
This procedure outlines a safe and compliant method for the disposal of this compound waste.
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid waste (e.g., contaminated filter paper, gloves) should be collected separately from liquid waste.
-
-
Waste Container Selection:
-
Use a dedicated, properly labeled, and sealable container for this compound waste.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and "this compound".
-
-
Collection of Waste:
-
Liquid Waste: Collect all liquid residues containing this compound in the designated liquid waste container.
-
Solid Waste: Place all contaminated solid materials into the designated solid waste container.
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area, such as a fume hood.
-
Keep the container tightly closed when not in use.
-
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures
In case of a spill or exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2]
-
Spill: Evacuate the area. Use appropriate personal protective equipment and absorbent materials to contain the spill. Collect the absorbed material in a sealed container for disposal as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides guidance based on general laboratory safety principles. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets (SDS) for the chemicals you are working with.
References
Navigating the Safe Handling of 2H-1,2,5-Oxadiazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2H-1,2,5-Oxadiazine, a heterocyclic organic compound. The following procedural guidance is intended to supplement, not replace, a substance-specific Safety Data Sheet (SDS), which should always be consulted prior to handling any chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the potential hazards associated with oxadiazine derivatives.
| Body Part | Personal Protective Equipment | Specifications & Remarks |
| Eyes/Face | Safety Goggles with side-shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be used when there is a significant risk of splashes. |
| Skin | Chemical-resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are generally recommended. Inspect gloves for any signs of degradation or perforation before each use. |
| Lab Coat or Chemical-resistant Apron/Suit | A flame-retardant lab coat is advisable. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or suit is necessary. | |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated laboratory fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required. |
| Feet | Closed-toe Shoes | Shoes should be made of a material that offers protection against chemical spills. |
Operational Plan: Safe Handling and Storage Protocols
Adherence to strict operational protocols is essential for the safe management of this compound in a laboratory setting.
Handling:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Spill Preparedness: Ensure a spill kit appropriate for organic compounds is readily accessible. In the event of a spill, evacuate the area and follow established laboratory spill response procedures.
Storage:
-
Container: Store in a tightly closed, properly labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
To visualize the procedural steps for safely handling this compound, the following workflow diagram outlines the key stages from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
Disclaimer: The information provided here is based on general safety principles for oxadiazine compounds and is intended for informational purposes only. A substance-specific Safety Data Sheet (SDS) for this compound must be obtained from the chemical supplier and strictly followed. The absence of a readily available SDS highlights the need for a thorough risk assessment before any handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
